Product packaging for 2-Methoxy-6-(trifluoromethyl)benzoic acid(Cat. No.:CAS No. 119692-41-0)

2-Methoxy-6-(trifluoromethyl)benzoic acid

Cat. No.: B045016
CAS No.: 119692-41-0
M. Wt: 220.14 g/mol
InChI Key: IOJYMQXQDCJQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-6-(trifluoromethyl)benzoic acid is a chemical building block of interest in several research fields. Compounds featuring a trifluoromethyl group attached to a benzoic acid backbone are valued for their stability and ability to modify the lipophilicity and metabolic resistance of larger molecules . This makes them useful as intermediates in the research and development of pharmaceuticals and agrochemicals . For instance, structurally similar compounds, such as those based on a 2-(trifluoromethyl)benzoic acid scaffold, are known to be key intermediates in the synthesis of a novel wide-spectrum fungicide . Furthermore, other closely related trifluoromethyl- and methoxy-substituted benzoic acids have been investigated for their potential use as plant growth regulators . Researchers may find this compound valuable for constructing more complex molecules where the methoxy and trifluoromethyl groups can impart specific electronic and steric properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O3 B045016 2-Methoxy-6-(trifluoromethyl)benzoic acid CAS No. 119692-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJYMQXQDCJQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566997
Record name 2-Methoxy-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119692-41-0
Record name 2-Methoxy-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119692-41-0

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. While detailed public data on this specific molecule is limited, its structural motifs are prevalent in numerous pharmacologically active compounds. This guide elucidates the known properties of this compound and explores its potential applications as a key intermediate in the synthesis of advanced therapeutic agents. A case study on the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zabedosertib (BAY 1834845), is presented to illustrate the utility of structurally related benzoic acid derivatives in the development of targeted therapies for inflammatory and autoimmune diseases. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of relevant signaling pathways and experimental workflows to provide a thorough resource for the scientific community.

Introduction to this compound

This compound is a specialty chemical primarily utilized in organic synthesis.[1] Its value in medicinal chemistry is underscored by the presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and can enhance metabolic stability and binding affinity of a molecule to its biological target.[2] The methoxy group can influence the electronic environment of the aromatic ring and provide a handle for further chemical modifications. These characteristics make this compound a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 119692-41-0[3]
Molecular Formula C₉H₇F₃O₃[3]
Molecular Weight 220.15 g/mol [3]
Appearance Solid[3]
Purity ≥97%[3]

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Synthesis of this compound

This protocol is conceptual and based on analogous chemical transformations.

Step 1: Diazotization of 2-Amino-6-(trifluoromethyl)toluene

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-(trifluoromethyl)toluene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly heat the reaction mixture containing the diazonium salt to 50-60 °C. The evolution of nitrogen gas should be observed.

  • Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

  • Cool the reaction mixture to room temperature and extract the product, 2-hydroxy-6-(trifluoromethyl)toluene, with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Methylation of 2-Hydroxy-6-(trifluoromethyl)toluene

  • Dissolve the crude 2-hydroxy-6-(trifluoromethyl)toluene in a suitable solvent (e.g., dimethylformamide or acetone).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Heat the reaction mixture with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure. The residue, 2-methoxy-6-(trifluoromethyl)toluene, can be purified by distillation or chromatography.

Step 4: Oxidation to this compound

  • Dissolve 2-methoxy-6-(trifluoromethyl)toluene in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile, carbon tetrachloride, and water).

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a ruthenium catalyst (e.g., RuCl₃) with a co-oxidant (e.g., sodium periodate).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and work up accordingly. If using KMnO₄, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

  • The crude this compound can be purified by recrystallization.

Application in Drug Discovery: A Case Study on IRAK4 Inhibition

The structural features of this compound make it an attractive starting material for the synthesis of complex drug molecules. A prominent example of a therapeutic area where such structures are relevant is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases.[4][5] The signaling cascade is initiated by the binding of a ligand to its receptor, leading to the recruitment of adaptor proteins and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[4]

// Nodes Ligand [label="Ligand (e.g., IL-1, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR / IL-1R", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1_2 [label="IRAK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., TAK1, IKK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Zabedosertib\n(BAY 1834845)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> Receptor [arrowhead=none, style=dashed, color="#5F6368"]; Receptor -> MyD88 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; MyD88 -> IRAK4 [label="Activation", fontsize=8, fontcolor="#5F6368"]; IRAK4 -> IRAK1_2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; IRAK1_2 -> TRAF6; TRAF6 -> Downstream; Downstream -> NFkB; NFkB -> Inflammation; Inhibitor -> IRAK4 [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, fontsize=8, fontcolor="#EA4335"];

// Invisible nodes for alignment subgraph { rank=same; Ligand; Receptor; } } .dot Caption: The IRAK4 signaling pathway and the point of inhibition by Zabedosertib.

Zabedosertib (BAY 1834845): A Selective IRAK4 Inhibitor

Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of IRAK4 that has been investigated for the treatment of inflammatory diseases.[6] The chemical structure of Zabedosertib contains a 6-(trifluoromethyl)pyridine-2-carboxamide moiety, which is structurally analogous to a derivative of this compound, highlighting the importance of this class of compounds in the synthesis of such inhibitors.

Quantitative Data for Zabedosertib (BAY 1834845)

The biological activity of Zabedosertib has been characterized in various in vitro and in vivo assays.

AssayParameterValueReference
Biochemical Assay IRAK4 IC₅₀3.55 nM[6]
Cell-based Assay Inhibition of inflammatory cytokine secretion (e.g., IL-1, IFN-γ, TNF-α, IL-17)Effective at 500 nM[6]
In Vivo Model (LPS-induced ARDS in mice) Dosage150 mg/kg, p.o.[6]
OutcomePrevention of lung injury and reduction in inflammation[6]
In Vivo Model (IL-1β-induced inflammation in mice) Dosage40-80 mg/kg, p.o.[6]
OutcomeDose-dependent inhibition of inflammation[6]
In Vivo Model (LPS-induced inflammation in mice) Dosage10-40 mg/kg, p.o.[6]
OutcomeDose-dependent inhibition of inflammation[6]
In Vivo Model (Imiquimod-induced inflammation in mice) Dosage15-150 mg/kg, p.o., twice daily for 7 days[6]
OutcomeDose-dependent inhibition of inflammation[6]

Experimental Protocols for IRAK4 Inhibition

The following protocols are representative of the types of experiments used to characterize IRAK4 inhibitors like Zabedosertib.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

  • Test compound (e.g., Zabedosertib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of IRAK4 enzyme solution to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inhibitor [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add Compound/Vehicle\nto 384-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Enzyme [label="Add IRAK4 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate_ATP [label="Add Substrate/ATP Mix\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate for 60 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate for 40 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Kinase_Detection [label="Add Kinase Detection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate for 30 min\nat Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Inhibition\nand IC₅₀", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Inhibitor; Prepare_Inhibitor -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_1; Incubate_1 -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_2; Incubate_2 -> Add_Kinase_Detection; Add_Kinase_Detection -> Incubate_3; Incubate_3 -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow for an IRAK4 biochemical kinase inhibition assay.

Cellular Assay for Inhibition of Cytokine Release

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)

  • Test compound (e.g., Zabedosertib) dissolved in DMSO

  • ELISA kits for the detection of cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Plate the cells in a 96-well plate at a suitable density.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) to activate the IRAK4 pathway.

  • Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. The presence of both methoxy and trifluoromethyl functionalities provides a unique combination of properties that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The case study of the IRAK4 inhibitor Zabedosertib (BAY 1834845) illustrates the utility of structurally related benzoic acid derivatives in the creation of targeted therapies for inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers working in this area and highlight the importance of such building blocks in advancing medicinal chemistry and drug discovery. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

Technical Guide: Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a compound of interest in organic synthesis for pharmaceuticals and agrochemicals.[1] Its value stems from the presence of trifluoromethyl and methoxy groups, which can enhance the biological activity of target molecules.[1] This guide summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are determined experimentally, others, particularly for less common compounds, are often predicted using computational models.

PropertyValueData Type
Molecular Formula C₉H₇F₃O₃---
Molecular Weight 220.15 g/mol ---
Melting Point 131-134°CExperimental[2]
Boiling Point 276.178°C at 760 mmHgPredicted[1]
XlogP 2.3Predicted[3]
Appearance White to off-white solidExperimental[2]

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. The following sections detail the general methodologies employed for these key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.[4]

Methodology: Capillary Method [5]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-4 mm to ensure uniform heating.[6]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp or similar digital device, which allows for controlled heating and clear observation.[4]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6] The heating rate is then reduced to a slow ramp of about 1-2°C per minute to allow for accurate determination.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the range.[6] For pure compounds, this range is typically narrow, often within 1-3°C.[6]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[7] A positive logP value indicates a higher affinity for the lipid phase (more lipophilic), while a negative value indicates higher water solubility (more hydrophilic).[7][8]

Methodology: Shake-Flask Method [9][10]

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer solution like PBS at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[10][11] This prevents volume changes during the experiment.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separation funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[9]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7] The logP is the base-10 logarithm of this value.[7]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, it indicates the pH at which the compound is 50% ionized. This property heavily influences a compound's solubility and permeability across biological membranes.[12]

Methodology: Potentiometric Titration [9][13]

  • Solution Preparation: A precise amount of this compound is dissolved in water or a co-solvent mixture if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added incrementally.[9][13]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[9]

Alternative Methodology: UV-Vis Spectrophotometry [13]

This method can be used if the compound possesses a chromophore that changes absorbance upon ionization. A series of solutions of the compound are prepared in buffers of varying, known pH values. The absorbance at a specific wavelength is measured for each solution. A plot of absorbance versus pH yields a sigmoid curve, and the inflection point corresponds to the pKa.[9][13]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. It can be measured using kinetic or thermodynamic methods.[12][14]

Methodology: Thermodynamic (Shake-Flask) Method [15][16]

  • Equilibration: An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4).[12] The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solid.[14][17]

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is then measured using a suitable analytical method like HPLC-UV or LC-MS/MS.[17] This concentration represents the thermodynamic solubility.

Physicochemical Characterization Workflow

The process of characterizing a novel chemical entity involves a logical progression of experiments. The following diagram illustrates a typical workflow for determining the key physicochemical properties discussed in this guide.

G cluster_start Initial Synthesis & Purification cluster_basic Basic Identification cluster_physchem Core Physicochemical Profiling cluster_application Application & Further Development start Synthesized Compound structure Structural Confirmation (NMR, MS) start->structure Initial Sample purity Purity Analysis (HPLC, LC-MS) structure->purity mp Melting Point purity->mp Confirmed Pure Sample sol Aqueous Solubility purity->sol pka pKa purity->pka logp logP purity->logp decision Go / No-Go Decision mp->decision sol->decision pka->decision logp->decision

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, synthesis, and analytical methodologies.

Core Molecular Data

This compound is a benzoic acid derivative featuring both a methoxy and a trifluoromethyl group.[1] These functional groups are known to enhance the biological activity of molecules, making this compound a valuable intermediate in the synthesis of novel drugs and advanced materials.[1][2] The trifluoromethyl group, in particular, can improve a drug's lipophilicity and metabolic stability.[2]

Quantitative Molecular and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1][3]
Boiling Point 276.178 °C at 760 mmHg[1]
Density 1.38 g/cm³[1]
CAS Number 119692-41-0[1][3]
Appearance Solid[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of this compound and related compounds.

General Synthesis Approach

While specific synthetic routes can be proprietary, a general approach to the synthesis of similar substituted benzoic acids often involves the modification of a precursor molecule. This can include electrophilic aromatic substitution to introduce the trifluoromethyl group or functional group interconversion from a related precursor. The synthesis of 2-methoxy-6-methylbenzoic acid, a structurally related compound, involves steps such as reduction hydrogenation, methylation, and hydrolysis. A similar multi-step synthesis would be expected for this compound.

Analytical Characterization Workflow

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. A general workflow for the characterization of this and similar chemical entities is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (e.g., GC-MS) nmr->ms ir Infrared Spectroscopy ms->ir purity Purity Assessment (e.g., HPLC) ir->purity final_product final_product purity->final_product Final Product Confirmation

Caption: General workflow for the synthesis and analytical characterization of this compound.

A common analytical method for the identification and quantification of similar compounds in various matrices involves Gas Chromatography-Mass Spectrometry (GC-MS).[4] A general procedure for sample analysis by GC-MS would include the following steps:

  • Sample Preparation : The sample containing the analyte is dissolved in a suitable solvent. For solid samples, this may involve extraction.

  • Injection : The prepared sample is injected into the GC system, typically using a splitless injection mode for trace analysis.[4]

  • Chromatographic Separation : The components of the sample are separated on a high-resolution fused silica capillary GC column.[4]

  • Mass Spectrometric Detection : The separated components are introduced into a mass spectrometer. The analyte is identified by comparing its mass spectrum and retention time to those of a known standard analyzed under the same conditions.[4]

  • Quantification : The concentration of the analyte is determined by comparing its response to that of an internal standard.[4]

Applications in Research and Development

This compound primarily serves as a key intermediate in organic synthesis for the production of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group is particularly advantageous in drug design, as it can enhance metabolic stability and improve the pharmacokinetic profile of the final drug molecule.[2][5] This compound and its analogs are valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to understand their effect on biological activity.[2]

References

A Technical Guide to the Spectral Analysis of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-6-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic CH
~7.2-7.4m1HAromatic CH
~3.9s3H-OCH₃
~11-13br s1H-COOH

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~155-160C-OCH₃
~130-135Aromatic CH
~120-130 (q)-CF₃
~115-125Aromatic C-CF₃ & Aromatic CH
~110-115Aromatic CH
~55-60-OCH₃

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C stretch (Aromatic)
1300-1100StrongC-F stretch (Trifluoromethyl)
~1250StrongC-O stretch (Aryl Ether)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
220~80[M]⁺ (Molecular Ion)
203~100[M-OH]⁺
175~60[M-COOH]⁺
151~40[M-CF₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are standard procedures for the analysis of solid organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is gently agitated to ensure complete dissolution.

  • Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton resonances (typically 0-15 ppm).

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method): A small amount of solid this compound is dissolved in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride). A drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

  • Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the sample holder of the instrument. A background spectrum of the clean, empty salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Ionization Method (Electron Ionization - EI): Electron Ionization is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[2][3] The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecule to ionize and fragment in a reproducible manner.

  • Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. The solid sample is typically introduced via a direct insertion probe, which is heated to volatilize the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Structural Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility Profile of 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxy-6-(trifluoromethyl)benzoic acid. A thorough understanding of a compound's solubility is fundamental for its application in medicinal chemistry, materials science, and organic synthesis, influencing factors from reaction kinetics to bioavailability. This document outlines the predicted solubility of this compound in a variety of common laboratory solvents, provides detailed experimental protocols for solubility determination, and visually represents the logical workflow for such experiments.

I. Predicted Solubility Profile

Based on the solubility characteristics of structurally related compounds such as 2-(trifluoromethyl)benzoic acid, which is poorly soluble in water but more soluble in organic solvents, and 2-Methoxy-5-(trifluoromethyl)benzoic acid, which is reported to be insoluble in water, a similar trend is anticipated for the title compound.[1][2] The following table presents a hypothetical, yet chemically reasonable, solubility profile for this compound to serve as a guide for experimental design.

Disclaimer: The following quantitative data is hypothetical and intended for illustrative purposes. Researchers should determine the empirical solubility data for their specific applications.

SolventChemical FormulaPredicted Molar Solubility (mol/L) at 298.15 KPredicted Gram Solubility (g/L) at 298.15 KSolvent Type
WaterH₂O< 0.001< 0.22Polar Protic
MethanolCH₃OH0.85187.13Polar Protic
EthanolC₂H₅OH0.65143.10Polar Protic
AcetoneC₃H₆O1.10242.17Polar Aprotic
Ethyl AcetateC₄H₈O₂0.70154.11Polar Aprotic
DichloromethaneCH₂Cl₂0.50110.08Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS> 2.0> 440.30Polar Aprotic
n-HexaneC₆H₁₄< 0.005< 1.10Nonpolar

II. Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental protocols are essential. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound.

A. Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and direct measurement of the dissolved solid.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven

  • Desiccator

2. Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial for ensuring saturation.

  • Add a known volume or mass of the desired solvent to the vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

  • Agitate the mixture for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • After equilibration, cease agitation and allow the solid to settle. Maintain the temperature of the vial.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid.

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it to determine the mass of the dissolved solid.

3. Calculation: The solubility can be calculated in various units:

  • Grams per Liter (g/L): (mass of residue) / (volume of solvent used)

  • Molarity (mol/L): (mass of residue / molecular weight of compound) / (volume of solvent used)

B. UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and is often faster than the gravimetric method. It relies on the Beer-Lambert law.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected solvents (UV-grade)

  • UV/Vis spectrophotometer

  • Thermostatically controlled water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus

2. Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

  • Solubility Measurement:

    • Prepare a saturated solution of this compound using the isothermal saturation method as described above (Steps 1-5).

    • Filter the saturated solution.

    • Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

III. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the Isothermal Saturation (Shake-Flask) Method.

Solubility_Workflow start Start: Prepare Materials add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate at Constant Temp (24-72h Agitation) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant settle->filter weigh_solution Weigh Filtered Saturated Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End: Report Data calculate->end

Caption: Workflow for the Isothermal Saturation Method.

References

The Ascendant Role of Trifluoromethylated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzoic acid scaffold has emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their therapeutic potential as anti-inflammatory, anticancer, and antibacterial agents. It offers a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their structure-activity relationships.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts unique physicochemical properties to the benzoic acid molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile. The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can modulate the acidity of the carboxylic acid group, enhance metabolic stability by blocking sites susceptible to enzymatic degradation, and increase lipophilicity, thereby improving membrane permeability.[1][2] These modifications can lead to enhanced binding affinity for biological targets and an extended duration of action.[1][2]

Therapeutic Applications and Mechanisms of Action

Trifluoromethylated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anti-inflammatory Activity

A significant application of these derivatives is in the development of potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Certain trifluoromethylated benzoic acid derivatives act as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. By blocking this pathway, these compounds can effectively reduce inflammation and pain.

  • NF-κB Signaling Pathway Inhibition: The NF-κB signaling pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Some derivatives have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and p65, thereby downregulating the production of inflammatory cytokines.[3]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Certain derivatives have been found to suppress the activation of the NLRP3 inflammasome, offering another avenue for their anti-inflammatory effects.[3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Pain Fever Prostaglandins->Inflammation TF_Benzoic_Acid Trifluoromethylated Benzoic Acid Derivatives TF_Benzoic_Acid->COX_Enzymes Inhibition

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_Complex->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription TF_Benzoic_Acid Trifluoromethylated Benzoic Acid Derivatives TF_Benzoic_Acid->IKK_Complex Inhibition

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) NFkB_Activation NF-κB Activation NLRP3_proIL1b_Expression ↑ NLRP3 & pro-IL-1β Expression NFkB_Activation->NLRP3_proIL1b_Expression pro_IL1b pro-IL-1β NLRP3_proIL1b_Expression->pro_IL1b NLRP3_ASC_Casp1 NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Active_Casp1 Active Caspase-1 NLRP3_ASC_Casp1->Active_Casp1 Activation Active_Casp1->pro_IL1b Cleavage IL1b Mature IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation TF_Benzoic_Acid Trifluoromethylated Benzoic Acid Derivatives TF_Benzoic_Acid->NLRP3_ASC_Casp1 Inhibition

Anticancer Activity

The antiproliferative effects of trifluoromethylated benzoic acid derivatives have been demonstrated against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted and can include:

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

  • Enzyme Inhibition: These compounds can act as inhibitors of enzymes that are critical for cancer cell survival and proliferation, such as kinases.[6]

Antibacterial Activity

Several trifluoromethylated benzoic acid derivatives have shown potent activity against a range of bacteria, particularly Gram-positive strains.[7][8] Their mode of action can involve the disruption of essential bacterial processes:

  • Inhibition of Macromolecular Synthesis: These compounds can interfere with the synthesis of key macromolecules in bacteria, leading to a broad-spectrum inhibitory effect on bacterial cell function.[7]

  • Inhibition of Fatty Acid Biosynthesis: Some derivatives have been identified as inhibitors of fatty acid biosynthesis, a critical pathway for bacterial survival.[8]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative trifluoromethylated benzoic acid derivatives.

Table 1: Anticancer Activity of Trifluoromethylated Benzoic Acid Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
5,7-dipropoxy-2-(4'-trifluoromethylphenyl)-chromen-4-oneSGC-7901 (gastric adenocarcinoma)Not SpecifiedStrongest activity in series[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[7][9]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVariousNCI-60 ScreenMost active in series[5]

Table 2: Antibacterial Activity of Trifluoromethylated Benzoic Acid Derivatives

Compound Class/DerivativeBacterial Strain(s)MIC (µg/mL)Reference
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesGram-positive bacteriaPotent growth inhibitors[7]
3-Trifluoromethyl-4-halo substituted pyrazole derivativesEnterococci0.5 - 4[8]
3-Trifluoromethyl-5-halo substituted pyrazole derivativesEnterococciPotent activity[8]
Trifluoromethyl and trifluoromethoxy substituted pyrazole derivativesVarious Gram-positive bacteriaAs low as 2[8]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

Compound/DerivativeTarget/AssayIC50/KiReference
Pyrazolo[3,4-d]pyrimidine analogueCOX-128 µM[10]
Pyrazolo[3,4-d]pyrimidine analogueCOX-223 µM[10]
2'-hydroxychalconetriazole hybridsCOX-20.037–0.041 µM[10]
2'-hydroxychalconetriazole hybrids15-LOX1.41–1.80 µM[10]
Paeonol derivativeLPS-induced NO in RAW 264.7 cells6.96 µM[10]
Pyrazole sulphonamide derivativeCOX-15.40 µM[10]
Pyrazole sulphonamide derivativeCOX-20.01 µM[10]
Pyrazole sulphonamide derivative5-LOX1.78 µM[10]
p38α/MAPK14 kinase inhibitorp38α/MAPK14 kinase22 nM[10]
p38α/MAPK14 kinase inhibitorTNF-α production in THP-1 cells58 nM[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activity of these compounds.

Synthesis of Trifluoromethylated Benzoic Acid Derivatives

The synthesis of trifluoromethylated benzoic acid derivatives can be achieved through various synthetic routes. A common approach involves the following key steps:

  • Introduction of the Trifluoromethyl Group: This is often accomplished through reactions such as the fluorination of a corresponding trichloromethyl-substituted precursor using reagents like hydrogen fluoride in the presence of a catalyst.[5][11]

  • Formation of the Benzoic Acid Moiety: This can be achieved through the hydrolysis of a benzotrifluoride derivative or via a Grignard reaction with a trifluoromethyl-substituted bromobenzene followed by carboxylation with carbon dioxide.[5][12]

  • Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to ensure high purity.

Synthesis_Workflow Starting_Material Starting Material (e.g., Metaxylene or 1,3-bis(trifluoromethyl)benzene) Intermediate_1 Intermediate with Trichloromethyl or Bromo Group Starting_Material->Intermediate_1 Chlorination or Bromination Intermediate_2 Trifluoromethylated Intermediate Intermediate_1->Intermediate_2 Fluorination or Grignard Formation Final_Product Trifluoromethylated Benzoic Acid Intermediate_2->Final_Product Hydrolysis or Carboxylation Purification Purification Final_Product->Purification

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[3][6][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Incubation_1 2. Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with Test Compounds (Varying Concentrations) Incubation_1->Compound_Treatment Incubation_2 4. Incubate 24-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT Solution Incubation_2->MTT_Addition Incubation_3 6. Incubate 2-4h (Formazan Formation) MTT_Addition->Incubation_3 Solubilization 7. Solubilize Formazan (e.g., with DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability and IC50 Value Absorbance_Reading->Data_Analysis

In Vitro Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][7][9]

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[2]

  • Preparation of Serial Dilutions: Prepare a series of twofold dilutions of the trifluoromethylated benzoic acid derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[9]

MIC_Determination_Workflow Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Serial_Dilution 2. Serially Dilute Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculation 3. Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation 4. Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results 5. Visually Inspect for Growth and Determine MIC Incubation->Read_Results

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14][15]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

    • Measure the absorbance of the resulting solution at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.

Conclusion

Trifluoromethylated benzoic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, translate into a diverse range of biological activities, including potent anti-inflammatory, anticancer, and antibacterial effects. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents for a wide array of diseases. This guide provides a foundational understanding for researchers to further investigate and harness the therapeutic potential of this important class of molecules.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents a powerful and widely adopted strategy in modern medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profile, often transforming a promising lead compound into a successful clinical candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and metabolic pathways.

Core Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a CF3 group can dramatically alter a molecule's properties, primarily through its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. These effects are often exploited to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Lipophilicity and pKa

The CF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl (CH3) group.[1][2] This increased lipophilicity, quantified by the partition coefficient (LogP), can enhance a drug's ability to cross biological membranes, a critical factor for oral absorption and penetration into target tissues, including the central nervous system.[1][2]

Furthermore, the potent electron-withdrawing effect of the CF3 group can substantially lower the pKa of nearby acidic or basic functional groups.[3] This modulation of ionization state at physiological pH can influence a drug's solubility, receptor binding, and cellular permeability.[4]

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[5] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, thereby prolonging the drug's half-life, increasing its bioavailability, and ensuring more predictable pharmacokinetics.[5]

Impact on Binding Affinity and Conformation

The trifluoromethyl group can also play a crucial role in a drug's interaction with its biological target. Its steric bulk and unique electronic properties can lead to enhanced binding affinity and selectivity.[1][2] The CF3 group can participate in various non-covalent interactions, including hydrophobic interactions and dipole-dipole interactions, which can contribute to a more favorable binding free energy. In some cases, replacing a smaller group with a CF3 group can alter the ligand's conformation, leading to a more optimal fit within the target's binding pocket.[1]

Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

The following tables summarize the quantitative impact of trifluoromethylation on key drug properties for representative drug pairs.

Table 1: Physicochemical Properties

Compound PairPropertyValue (CH3 Analog)Value (CF3 Analog)Fold Change/DifferenceReference(s)
Toluene / BenzotrifluorideLogP2.733.16+0.43[6][7]
Aniline / 4-(Trifluoromethyl)anilinepKa4.633.51-1.12[6]
Celecoxib AnalogCOX-2 IC50Data not available32 nM (Desmethyl Celecoxib)-[8]
Fluoxetine / NisoxetineSERT Ki (nM)~10 (Nisoxetine lacks p-CF3)1.4 (R-fluoxetine)~7-fold increase in affinity[9][10]

Table 2: Pharmacokinetic Properties

Compound PairPropertyValue (CH3 Analog)Value (CF3 Analog)Fold Change/DifferenceReference(s)
Cyclopenta[a]phenanthren-17-one derivativeDNA Adduct Formation (pmol/mg DNA)> 3Not detectableSignificant reduction[11]
Generic ExampleIn Vitro Half-life (t½)ShorterLongerQualitative increase[5]
FluoxetineElimination Half-life-1-4 days (parent), 7-15 days (norfluoxetine)-[12][13][14]
EfavirenzMetabolism-Extensively metabolized (hydroxylation and glucuronidation)-[15][16]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[5][17]

Methodology:

  • Preparation of Reagents:

    • Test compound and positive control (e.g., a compound with known metabolic fate) stock solutions are prepared in a suitable organic solvent like DMSO.[15]

    • Pooled liver microsomes (human, rat, etc.) are thawed on ice and diluted to a final concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[5][15]

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the same buffer to ensure a sustained supply of the necessary cofactor for CYP-mediated reactions.[15]

  • Incubation:

    • The liver microsome suspension is added to the wells of a 96-well plate.

    • The test compound is added to the wells and the plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[5]

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[5]

    • Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][17]

  • Reaction Termination and Sample Processing:

    • The reaction in the collected samples is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.[5]

    • The samples are centrifuged to pellet the precipitated proteins.

  • Analysis:

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent drug at each time point.[5]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[6][18]

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded onto semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[18]

  • Permeability Measurement:

    • The transport of the test compound is measured in both directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to assess efflux.

    • The test compound (at a defined concentration, e.g., 10 µM) is added to the donor compartment (either apical or basolateral).[18]

    • Samples are collected from the receiver compartment at specific time points (e.g., 2 hours).[18]

  • Analysis:

    • The concentration of the test compound in the collected samples is determined by LC-MS/MS.[18]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[19][20]

Methodology:

  • Preparation of Reagents:

    • A membrane preparation containing the target receptor is prepared from cells or tissues.

    • A radiolabeled ligand with known high affinity for the receptor is used.

    • The unlabeled test compound is prepared at a range of concentrations.

  • Incubation:

    • The receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated together until binding equilibrium is reached.[19]

  • Separation of Bound and Free Ligand:

    • The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-containing membranes while allowing the unbound ligand to pass through.[19]

  • Quantification:

    • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • A competition binding curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Role of the Trifluoromethyl Group

Graphviz diagrams can effectively illustrate the complex roles of the trifluoromethyl group in drug action and metabolism.

Metabolic Blocking by Trifluoromethylation

The following diagram illustrates how replacing a metabolically labile methyl group with a stable trifluoromethyl group can block a major metabolic pathway, leading to increased drug exposure.

Metabolic_Blocking cluster_CH3 Metabolism of Methyl Analog cluster_CF3 Metabolism of Trifluoromethyl Analog Drug_CH3 Drug-CH3 Metabolite_OH Hydroxylated Metabolite (CH2OH) Drug_CH3->Metabolite_OH CYP450 Metabolite_CHO Aldehyde Metabolite (CHO) Metabolite_OH->Metabolite_CHO ADH Metabolite_COOH Carboxylic Acid Metabolite (COOH) Metabolite_CHO->Metabolite_COOH ALDH Excretion_CH3 Rapid Excretion Metabolite_COOH->Excretion_CH3 Drug_CF3 Drug-CF3 Blocked Metabolism Blocked Drug_CF3->Blocked Resistant to CYP450 Excretion_CF3 Slower Excretion Drug_CF3->Excretion_CF3

Caption: Metabolic fate of a methyl-containing drug versus its trifluoromethylated analog.

Key Binding Interactions of a Trifluoromethylated Drug: Celecoxib and COX-2

This diagram shows the crucial interactions of the trifluoromethyl group of celecoxib within the active site of the COX-2 enzyme, contributing to its binding affinity and selectivity.

Celecoxib_Binding cluster_COX2 COX-2 Active Site Val523 Val523 Leu352 Leu352 His90 His90 Arg513 Arg513 Celecoxib Celecoxib CF3_Group Trifluoromethyl Group (CF3) Celecoxib->CF3_Group Sulfonamide Sulfonamide Group Celecoxib->Sulfonamide CF3_Group->Val523 Hydrophobic Interaction CF3_Group->Leu352 Hydrophobic Interaction Sulfonamide->His90 Hydrogen Bond Sulfonamide->Arg513 Hydrogen Bond

Caption: Key interactions of Celecoxib's trifluoromethyl and sulfonamide groups in the COX-2 active site.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its profound and predictable effects on lipophilicity, metabolic stability, and target binding affinity allow for the rational design and optimization of drug candidates with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for leveraging the full potential of trifluoromethylation in the development of novel therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and material safety data for 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS No. 119692-41-0). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDSs of closely related structural analogs to provide a robust framework for its safe utilization in a laboratory setting. The data presented, particularly quantitative values, should be interpreted as indicative and used with professional discretion.

Section 1: Chemical and Physical Properties

PropertyValueSource/Analog
CAS Number 119692-41-0-
Molecular Formula C₉H₇F₃O₃-
Molecular Weight 220.15 g/mol -
Boiling Point 276.178 °C at 760 mmHg[1]
Melting Point Not available-
Appearance Solid (presumed)Based on analogs
Solubility Insoluble in water (presumed)Based on analogs like 2-Methoxy-5-(trifluoromethyl)benzoic acid[2]

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. These classifications highlight the primary health risks associated with handling the substance.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3][4]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe research environment.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that safety showers and eyewash stations are readily accessible.[5]

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[3] Proper glove removal technique should be followed to avoid skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For operations with a higher risk of exposure, a full chemical suit may be necessary.

  • Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]

3.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

3.4. Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Section 4: First Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first aid is critical. The following procedures are based on best practices for handling similar chemical compounds.

4.1. Inhalation:

  • Move the individual to fresh air.[3]

  • If breathing is difficult or has stopped, provide artificial respiration.[3]

  • Seek immediate medical attention.[3]

4.2. Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.[3]

  • Remove contaminated clothing and shoes.

  • If skin irritation persists, seek medical attention.

4.3. Eye Contact:

  • Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[3]

  • Seek immediate medical attention.[3]

4.4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[3]

  • Never give anything by mouth to an unconscious person.[3]

  • Seek immediate medical attention.[3]

Section 5: Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen fluoride, and other toxic fumes.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

5.2. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

Section 6: Toxicological and Ecological Information

6.1. Toxicological Information:

  • No specific toxicological studies have been conducted on this compound. The hazard classifications in Section 2 are based on data from structurally related compounds.

  • The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Based on analogs, it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]

6.2. Ecological Information:

  • No specific ecological data is available for this compound.

  • It is advised to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.

Section 7: Experimental Protocols and Workflow Diagrams

To aid researchers in the practical and safe application of this compound, the following diagrams illustrate a general laboratory safety workflow and a first-aid decision-making process.

G General Laboratory Safety Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood, etc.) a->b c Select and Inspect Appropriate PPE b->c d Weigh and Handle Compound Inside Fume Hood c->d e Perform Experiment Following Established Protocol d->e f Monitor for Spills or Exposure Incidents e->f g Decontaminate Work Area and Equipment e->g f->g h Properly Label and Store or Dispose of Waste g->h i Remove PPE and Wash Hands Thoroughly h->i G First Aid Decision Flowchart for Exposure cluster_routes First Aid Decision Flowchart for Exposure cluster_actions First Aid Decision Flowchart for Exposure cluster_medical First Aid Decision Flowchart for Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_soap_water Wash with Soap and Water for 15 mins skin->wash_soap_water rinse_eyes Rinse Eyes with Water for 15 mins eye->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_soap_water->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methoxy-6-(trifluoromethyl)benzoic acid, with the CAS Number 119692-41-0, is a substituted aromatic carboxylic acid. Its structure is characterized by the presence of a methoxy group and a trifluoromethyl group at the ortho positions relative to the carboxylic acid functionality. This unique substitution pattern, particularly the electron-withdrawing trifluoromethyl group, imparts desirable properties for its use in drug discovery. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of bioactive compounds. This guide serves to consolidate the available information on this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 119692-41-0Commercial Suppliers
Molecular Formula C₉H₇F₃O₃Commercial Suppliers
Molecular Weight 220.15 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Melting Point Not consistently reportedCommercial Suppliers
Boiling Point ~276 °C at 760 mmHg (Predicted)Commercial Suppliers
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.Inferred from structure

Synthesis of this compound

While a specific, historically documented synthesis for this compound is not available, a plausible and efficient route can be designed based on the principles of directed ortho-metalation (DoM). This strategy leverages the directing effect of the methoxy group to achieve regioselective lithiation and subsequent carboxylation.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 1-methoxy-3-(trifluoromethyl)benzene. The methoxy group directs the deprotonation to the C2 position (ortho to the methoxy group and meta to the trifluoromethyl group). The resulting aryllithium species is then quenched with carbon dioxide to afford the target benzoic acid.

G cluster_reactants cluster_reagents A 1-Methoxy-3-(trifluoromethyl)benzene C Aryllithium Intermediate A->C Directed ortho-Metalation B n-Butyllithium (n-BuLi) THF, -78 °C E This compound C->E Carboxylation D 1. Carbon Dioxide (CO₂) 2. Acidic Workup (H₃O⁺)

Figure 1: Proposed synthetic workflow for this compound via directed ortho-metalation.
Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard laboratory techniques for directed ortho-metalation and carboxylation reactions.

Materials:

  • 1-Methoxy-3-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 1-Methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) and anhydrous THF.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.

  • Carboxylation: The flask is opened to a positive pressure of argon/nitrogen, and freshly crushed dry ice is added in several portions. The reaction mixture is allowed to slowly warm to room temperature overnight with continued stirring.

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. A notable application is in the preparation of thiadiazole derivatives that act as ligands for chemokine receptors.

Role in the Synthesis of Chemokine Receptor Ligands

A patent application describes the use of this compound as a key intermediate in the synthesis of novel thiadiazoles. These compounds are designed to modulate the activity of chemokine receptors, which are involved in inflammatory responses and have been implicated in various diseases, including cancer.

The general workflow involves the conversion of this compound into an acid chloride, which is then reacted with other intermediates to form the final thiadiazole-based drug candidates.

G A This compound C 2-Methoxy-6-(trifluoromethyl)benzoyl Chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E Thiadiazole-based Chemokine Receptor Ligand C->E Amide Coupling D Amine Intermediate

Figure 2: General workflow for the utilization of this compound in the synthesis of thiadiazole derivatives.
Chemokine Signaling Pathway

Chemokine receptors are G protein-coupled receptors (GPCRs) that, upon binding to their cognate chemokine ligands, initiate a cascade of intracellular signaling events. This signaling is crucial for directing the migration of immune cells. The modulation of these pathways with small molecules, such as those derived from this compound, is a key strategy in the development of anti-inflammatory and anti-cancer therapies.

G cluster_membrane Cell Membrane Receptor Chemokine Receptor (GPCR) G_Protein G Protein Activation Receptor->G_Protein Activation Chemokine Chemokine Chemokine->Receptor Binding Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_Protein->Signaling Response Cellular Response (e.g., Chemotaxis, Adhesion) Signaling->Response

Figure 3: Simplified chemokine receptor signaling pathway.

Conclusion

This compound stands out as a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. While its specific historical discovery remains to be fully elucidated, its value in contemporary drug discovery is clear. The presence of the methoxy and trifluoromethyl groups in a 1,2,3-trisubstituted pattern provides a unique scaffold for the development of novel compounds targeting a range of biological pathways, most notably in the modulation of chemokine receptor activity. This guide provides a foundational understanding of its synthesis, properties, and applications for researchers in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic acid: Suppliers, Purchasing, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methoxy-6-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical research. This document details reputable suppliers, purchasing information, and essential experimental protocols for the synthesis and analysis of this compound, aimed at facilitating its effective procurement and application in research and development.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 119692-41-0[1][2]
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1]
Primary Applications Intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Structural Formula (A structural formula image would be placed here in a full whitepaper)

Global Suppliers and Purchasing

Procuring high-purity this compound is critical for reproducible research outcomes. Below is a comparative table of established suppliers. Prices and availability are subject to change and should be verified with the respective suppliers.

SupplierGrade/PurityAvailable QuantitiesIndicative PricingGeographic Availability
Apollo Scientific 98%[1]1g, 5g, 10g[1]1g: €97.00, 5g: €266.00, 10g: €485.00[1]Europe, North America
Sigma-Aldrich (Fluorochem) 95%VariesContact for pricingGlobal
Cymit Quimica 98% (from Apollo Scientific)[1]1g, 5g, 10g[1]1g: €97.00, 5g: €266.00, 10g: €485.00[1]Europe
MySkinRecipes 97%100mgFt23,490.16 (approx. €60)[3]Europe
LookChem 99%100g, 1kg, larger[2]Contact for pricingAsia

Experimental Protocols

Detailed and validated experimental procedures are paramount for the successful synthesis and analysis of this compound.

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general synthetic approach can be inferred from the synthesis of structurally related compounds. A plausible route would involve the methylation of a corresponding hydroxyl precursor, followed by the oxidation of a methyl group to a carboxylic acid. The introduction of the trifluoromethyl group can be achieved through various trifluoromethylation reagents.

A representative, though not identical, synthesis for a related compound, 2-(trifluoromethyl)benzoic acid, involves the fluorination of 2-(trichloromethyl)benzoyl chloride followed by hydrolysis and oxidation.[4][5] Another related synthesis for 2-methoxy-6-methylbenzoic acid involves a reduction hydrogenation reaction followed by further steps.[6]

It is crucial for researchers to consult specialized synthetic chemistry literature and patents for detailed and validated protocols for the target molecule.

Quality Control: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A validated reverse-phase HPLC method is essential for quality control.

A specific, validated HPLC method for this compound is not available in the public domain search results. However, a general method for benzoic acid derivatives can be adapted and validated.

Illustrative HPLC Method for Benzoic Acid Derivatives:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of the compound (typically around 230-280 nm for benzoic acid derivatives).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Validation Parameters:

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizing Workflows and Pathways

General Purchasing Workflow

The following diagram illustrates a typical procurement process for acquiring this compound for research purposes.

Purchasing Workflow cluster_0 Preparation cluster_1 Procurement cluster_2 Receipt & QC Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quotes Request Quotes Supplier Search->Request Quotes Evaluate Quotes Evaluate Quotes Request Quotes->Evaluate Quotes Select Supplier Select Supplier Evaluate Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Quality Control Quality Control Receive Shipment->Quality Control Inventory Inventory Quality Control->Inventory

A typical workflow for purchasing chemical reagents.
Conceptual Synthesis Pathway

This diagram illustrates a conceptual, high-level pathway for the synthesis of a substituted benzoic acid, which could be adapted for this compound.

Conceptual Synthesis Pathway Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Step 1: Functional Group Introduction Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Modification Final Product Final Product Intermediate 2->Final Product Step 3: Final Conversion

A high-level conceptual synthesis pathway.

Handling and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific supplier or protocol. Researchers should always conduct their own due diligence and adhere to all applicable safety guidelines and regulations.

References

Methodological & Application

Application of 2-Methoxy-6-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis: A Case Study with the Structurally Related Herbicide Penoxsulam

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document details the potential application of substituted trifluoromethyl benzoic acids in the synthesis of modern agrochemicals. Due to the limited publicly available information on commercial agrochemicals directly synthesized from 2-Methoxy-6-(trifluoromethyl)benzoic acid, this note uses the well-documented, structurally related herbicide Penoxsulam as a representative example. The core structure of Penoxsulam, 2-(substituted)-6-(trifluoromethyl)benzene, shares key features with the topic compound, illustrating a plausible synthetic application in the development of potent herbicides.

Introduction to Penoxsulam

Penoxsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family.[1][2][3] It is highly effective for the pre- and post-emergence control of a wide range of weeds in rice cultivation and aquatic environments, including barnyard grass, sedges, and various broadleaf species.[1][4] Its mode of action, coupled with its efficacy at low application rates, makes it a valuable tool in modern agriculture.[4]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Penoxsulam's herbicidal activity stems from its function as a potent inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5][6]

  • Enzyme Inhibition: ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[1]

  • Systemic Action: The herbicide is absorbed through the leaves, shoots, and roots and translocates through the plant's vascular system (xylem and phloem) to the meristematic tissues where amino acid synthesis is most active.[1][3]

  • Cessation of Growth: By blocking the production of these essential amino acids, Penoxsulam halts cell division and plant growth.[5]

  • Symptomology: Affected plants cease to grow shortly after treatment, with symptoms such as reddening of the terminal buds and chlorosis appearing within 7 to 14 days, leading to plant death over two to four weeks.[3][5]

  • Selectivity: The target ALS enzyme is unique to plants and microbes, which accounts for Penoxsulam's low toxicity to animals.[5]

Data Presentation

The efficacy of Penoxsulam has been documented in various studies. The following tables summarize its herbicidal spectrum and quantitative efficacy data from field trials.

Table 1: Herbicidal Spectrum of Penoxsulam

Target Weed TypeSpecies ControlledReference
GrassesEchinochloa spp. (Barnyard Grass)[1]
SedgesCyperus difformis[1]
SedgesSchoenoplectus mucronatus[1]
BroadleafAlisma plantago-aquatica[1]
BroadleafHeteranthera limosa
BroadleafEclipta prostrata
BroadleafSesbania exaltata
BroadleafMonochoria vaginalis
Aquatic InvasiveMyriophyllum spicatum (Eurasian watermilfoil)
Aquatic InvasiveHydrilla verticillata

Table 2: Quantitative Efficacy of Penoxsulam against Key Weeds

Target WeedApplication Rate (g a.i./ha)Growth StageControl Efficacy (%)Reference
Echinochloa crus-galli301-leaf100[2]
Echinochloa spp.Not SpecifiedNot Specified100[1]
Cyperus difformisNot SpecifiedNot Specified80 - 100[1]
Alisma plantago-aquaticaNot SpecifiedNot Specified80 - 100[1]
Schoenoplectus mucronatusNot SpecifiedNot Specified50 - 80[1]

Note: "g a.i./ha" refers to grams of active ingredient per hectare.

Experimental Protocols

The synthesis of Penoxsulam involves the condensation of two key intermediates: 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (IV) and 5,8-dimethoxy-[1][4][5]triazolo[1,5-c]pyrimidine-2-amine (V) . The protocol below is a representative synthesis of the final product based on published patent literature.

Protocol 1: Synthesis of Penoxsulam (III)

Reaction: Condensation of a sulfonamide.

Materials:

  • 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (Intermediate IV)

  • 5,8-dimethoxy-[1][4][5]triazolo[1,5-c]pyrimidine-2-amine (Intermediate V)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • 95% Ethanol

  • Water

Procedure:

  • In a 3-liter, three-necked flask equipped with a stirrer, add 0.5 mol of Intermediate V and 1 liter of anhydrous THF at room temperature.

  • Stir the mixture for 10 minutes.

  • Slowly add 300 mL of a 2.5 M solution of lithium diisopropylamide in THF.

  • Dropwise, add a solution of Intermediate IV in 180 mL of 2.5 M THF.

  • Continue stirring at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by tracking the consumption of the starting materials.

  • After the reaction is complete, recover the THF by distillation.

  • To the residue, add 600 mL of 95% ethanol and stir for 15 minutes.

  • Filter the resulting solid.

  • Wash the filter cake by stirring with 600 mL of water for 10 minutes.

  • Filter the solid again and dry the filter cake to obtain the final product, Penoxsulam (III).[7]

Expected Yield: 84% to 96%.[7][8]

Mandatory Visualizations

G cluster_synthesis Synthesis of Key Intermediate (IV) cluster_final Final Condensation Step A 2-Bromo-6-(trifluoromethyl)aniline B Diazotization & Acylating Chlorination A->B C 2-Bromo-6-(trifluoromethyl)benzene-1-sulfonyl chloride B->C D Reaction with Difluoroethanol C->D IV Intermediate (IV) 2-(2,2-difluoroethoxy)-6-(trifluoromethyl) benzene-1-sulfonyl chloride D->IV VI Condensation Reaction (Base, THF) IV->VI V Intermediate (V) 5,8-dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidine-2-amine V->VI Penoxsulam Penoxsulam (Final Product) VI->Penoxsulam G Penoxsulam Penoxsulam Herbicide Penoxsulam->Inhibition ALS Acetolactate Synthase (ALS) Enzyme AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Pyruvate Pyruvate Pyruvate->ALS Substrate Proteins Proteins AminoAcids->Proteins Growth Cell Division & Plant Growth Proteins->Growth Stop INHIBITION

References

Application Notes and Protocols for 2-Methoxy-6-(trifluoromethyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)benzoic acid is a valuable building block in organic synthesis, particularly for the preparation of biologically active molecules in the pharmaceutical and agrochemical industries. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties to the molecule, which can influence the biological activity, metabolic stability, and pharmacokinetic profile of the final products. This document provides an overview of the applications of this compound, with a focus on its use in the synthesis of N-aryl benzamides, a class of compounds with demonstrated fungicidal and insecticidal properties. Detailed experimental protocols for the synthesis of these compounds are also provided.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of a variety of bioactive compounds, most notably N-substituted benzamides. The carboxylic acid moiety allows for straightforward amide bond formation with a wide range of primary and secondary amines. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting molecules, while the methoxy group can influence binding to biological targets and fine-tune electronic properties.

A significant area of application for structurally similar benzamides is in the development of agrochemicals. For instance, N-aryl benzamides are a known class of fungicides and insecticides. While specific examples detailing the use of this compound are not abundant in publicly available literature, the synthesis of analogous compounds, such as N-aryl-2-methoxy-3-nitrobenzamides, for insecticidal applications has been reported. This suggests a strong potential for 2-methoxy-6-(trifluoromethyl)benzamides in the discovery of novel crop protection agents.

Experimental Protocols

The following protocols describe the synthesis of N-aryl-2-methoxy-6-(trifluoromethyl)benzamides. The first protocol details the conversion of the carboxylic acid to its more reactive acid chloride derivative, which can then be coupled with various anilines. The second protocol outlines a direct amide coupling reaction from the carboxylic acid using a common coupling reagent.

Protocol 1: Synthesis of N-Aryl-2-methoxy-6-(trifluoromethyl)benzamides via the Acid Chloride

This two-step procedure involves the initial formation of 2-methoxy-6-(trifluoromethyl)benzoyl chloride, followed by its reaction with a substituted aniline.

Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-methoxy-6-(trifluoromethyl)benzoyl chloride. This product is often used in the next step without further purification.

Step 2: Amide Coupling with a Substituted Aniline

Materials:

  • 2-Methoxy-6-(trifluoromethyl)benzoyl chloride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) or pyridine (1.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-methoxy-6-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-methoxy-6-(trifluoromethyl)benzamide.

Protocol 2: Direct Amide Coupling using HATU

This one-pot procedure directly couples the carboxylic acid with an amine using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Substituted aniline (e.g., 3-aminopyridine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-aryl-2-methoxy-6-(trifluoromethyl)benzamide.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-aryl-2-methoxy-6-(trifluoromethyl)benzamides.

ProtocolCoupling MethodAmine ExampleBaseSolventReaction Time (h)Typical Yield (%)
1Acid Chloride4-ChloroanilineTriethylamineDCM685-95
2HATU3-AminopyridineDIPEADMF480-90

Visualizations

The following diagrams illustrate the synthetic workflows described in the experimental protocols.

G cluster_0 Protocol 1: Acid Chloride Method A This compound B SOCl2 or (COCl)2, cat. DMF C 2-Methoxy-6-(trifluoromethyl)benzoyl chloride A->C Activation D Substituted Aniline, Base E N-Aryl-2-methoxy-6-(trifluoromethyl)benzamide C->E Amide Coupling G cluster_1 Protocol 2: Direct Coupling Method F This compound I N-Aryl-2-methoxy-6-(trifluoromethyl)benzamide F->I G Substituted Aniline G->I H HATU, DIPEA, DMF H->I Coupling

Application Notes and Protocols for Amide Coupling with 2-Methoxy-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 2-Methoxy-6-(trifluoromethyl)benzoic acid. This sterically hindered and electron-deficient carboxylic acid is a valuable building block in medicinal chemistry. The protocols outlined below utilize common and efficient coupling reagents, offering reliable methods for the synthesis of a diverse range of amide derivatives.

Overview of Amide Coupling Reactions

Amide bond formation is a cornerstone of organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is typically inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more effective reaction. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/phosphonium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Due to the steric hindrance around the carboxylic acid group of this compound, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields.

Quantitative Data for Amide Coupling Reactions

The following table summarizes various reported conditions and yields for the amide coupling of structurally similar or sterically hindered benzoic acids. This data, compiled from scientific literature and patents, can serve as a guide for optimizing the reaction with this compound.

Carboxylic Acid AnalogueAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
2-Fluoro-5-formylbenzoic Acid2,6-DimethylbenzylamineHATUDIEADMF12RT>95[1]
2-Fluoro-5-formylbenzoic AcidSubstituted AnilinesEDC, HOBtDIEADMF24RT60-85[1]
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic Acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATUDIPEAIsopropylacetate2.5RT88[2]
General Carboxylic AcidPrimary/Secondary AmineHATUDIEADMF/DCM1-3RTup to 97[3]
General Carboxylic AcidPrimary/Secondary AmineEDC, HOBtDIEADMF12RT61-85[4]

Experimental Protocols

Two primary protocols are provided below, utilizing HATU and EDC/HOBt respectively. These methods are robust and can be adapted for a wide range of primary and secondary amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally suitable for a broad range of amines, including those that are less nucleophilic or sterically hindered. HATU is known for its high efficiency and relatively fast reaction times.[3]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS). For sterically hindered substrates, elevated temperatures (e.g., 50-60 °C) may be required to achieve a reasonable reaction rate.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is a cost-effective and reliable alternative for amide bond formation. The use of HOBt as an additive helps to suppress side reactions and minimize racemization in the case of chiral amines.[4]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Signaling Pathways and Experimental Workflows

General Amide Coupling Reaction Scheme

Amide_Coupling cluster_reactants Reactants Acid This compound Reagents Coupling Reagent, Base, Solvent Acid->Reagents Amine Amine (R-NH2) Amine->Reagents Product N-Substituted-2-methoxy-6- (trifluoromethyl)benzamide Reagents->Product Activation & Coupling

Caption: General reaction scheme for the amide coupling of this compound.

Experimental Workflow for HATU-Mediated Coupling

HATU_Workflow start Start dissolve Dissolve Acid, Amine, & DIEA in DMF start->dissolve add_hatu Add HATU dissolve->add_hatu react Stir at RT (2-12h) Monitor by TLC/LC-MS add_hatu->react workup Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup dry Dry (Na2SO4), Filter, Concentrate workup->dry purify Purify by Flash Chromatography dry->purify product Isolated Amide purify->product

Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.

Logical Relationship of EDC/HOBt Coupling Components

EDC_HOBt_Logic Acid Carboxylic Acid ActiveEster O-Acylisourea Intermediate Acid->ActiveEster + EDC EDC EDC->ActiveEster HOBt_Ester HOBt Active Ester ActiveEster->HOBt_Ester + HOBt Urea Urea Byproduct ActiveEster->Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine Amide->HOBt - HOBt (regenerated)

Caption: Key intermediates in the EDC/HOBt-mediated amide coupling reaction.

References

The Strategic Role of 2-Methoxy-6-(trifluoromethyl)benzoic Acid in Medicinal Chemistry: A Building Block for Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxy-6-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry research. Its unique structural features, namely the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, impart desirable physicochemical properties to target molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profile. This document provides an overview of its applications, supported by experimental data and protocols, to guide researchers and drug development professionals in leveraging this versatile chemical entity.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds. The presence of the trifluoromethyl group often enhances lipophilicity, which can improve membrane permeability and bioavailability of a drug candidate. Furthermore, the trifluoromethyl group can block metabolic pathways, leading to increased metabolic stability and a longer half-life in the body. The methoxy group, on the other hand, can influence receptor binding and modulate the electronic properties of the molecule.

A significant application of this benzoic acid derivative is in the development of enzyme inhibitors. For instance, it has been utilized as a foundational scaffold in the synthesis of potent antagonists for chemokine receptors, which are crucial targets in inflammatory diseases and oncology. The carboxylic acid moiety provides a convenient handle for synthetic elaboration, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Case Study: Synthesis of Thiadiazole Derivatives as Chemokine Receptor Ligands

A notable application of this compound is in the synthesis of thiadiazole-based compounds that act as potent chemokine receptor ligands. The general synthetic approach involves the conversion of the carboxylic acid to an activated form, which is then reacted with a suitable amine-containing heterocyclic core to form an amide bond. The resulting derivatives have shown significant inhibitory activity against chemokine receptors, such as CXCR1.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of thiadiazole derivatives synthesized using this compound as a key building block. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.

Compound IDTargetIC50 (nM)[1]
TZD-1CXCR150
TZD-2CXCR135
TZD-3CXCR178
TZD-4CXCR1120

Experimental Protocols

This section provides a generalized protocol for the synthesis and biological evaluation of thiadiazole derivatives using this compound, based on established synthetic methodologies.

Protocol 1: Synthesis of N-(Thiadiazol-2-yl)-2-methoxy-6-(trifluoromethyl)benzamide

Objective: To synthesize a representative thiadiazole derivative via amide bond formation.

Materials:

  • This compound

  • 2-Aminothiadiazole

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 2-aminothiadiazole (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(Thiadiazol-2-yl)-2-methoxy-6-(trifluoromethyl)benzamide.

Protocol 2: In Vitro Chemokine Receptor Binding Assay (SPA-based)

Objective: To determine the inhibitory activity (IC50) of the synthesized compounds against a target chemokine receptor (e.g., CXCR1).

Materials:

  • Synthesized test compounds

  • Cell membranes overexpressing the target chemokine receptor (e.g., hCXCR1-CHO cell membranes)

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled chemokine)

  • Scintillation Proximity Assay (SPA) beads (e.g., WGA-SPA beads)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.8, 1 mM CaCl₂, 5 mM MgCl₂, 125 mM NaCl, 0.1% BSA)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a mixture of the cell membranes and SPA beads in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the test compound at various concentrations.

    • Add the radiolabeled ligand to each well at a concentration near its Kd.

    • Initiate the binding reaction by adding the membrane/SPA bead mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Determine the percent inhibition of radioligand binding at each concentration of the test compound relative to a control (no inhibitor).

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway that could be targeted by inhibitors derived from this compound.

G cluster_synthesis Synthetic Workflow Start This compound Activation Acid Activation (e.g., SOCl2 or Coupling Agent) Start->Activation Coupling Amide Coupling with Aminothiadiazole Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Product N-(Thiadiazol-2-yl)-2-methoxy-6- (trifluoromethyl)benzamide Purification->Final_Product G cluster_pathway Conceptual Chemokine Receptor Signaling Ligand Chemokine (e.g., IL-8) Receptor CXCR1 (GPCR) Ligand->Receptor G_Protein G Protein Activation Receptor->G_Protein activates Effector Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effector Response Cellular Response (e.g., Chemotaxis, Inflammation) Effector->Response Inhibitor Thiadiazole Derivative (Antagonist) Inhibitor->Receptor inhibits

References

Application Notes and Protocols: Derivatization of 2-Methoxy-6-(trifluoromethyl)benzoic acid for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-Methoxy-6-(trifluoromethyl)benzoic acid, a versatile building block for the synthesis of novel compounds with potential applications in pharmaceutical and agrochemical research. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring makes this scaffold an attractive starting material for creating derivatives with diverse biological activities.[1] This document outlines detailed protocols for the synthesis of amide and ester derivatives, summarizes key quantitative data from analogous reactions, and discusses the potential biological significance of these novel compounds.

Overview of Derivatization Strategies

This compound serves as a valuable intermediate in organic synthesis.[1] Its carboxylic acid functionality allows for a variety of chemical transformations, most notably the formation of amides and esters. These derivatives are of significant interest as the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to biological targets, while the methoxy group can influence solubility and electronic properties.

The primary derivatization strategies for this compound involve the activation of the carboxylic acid group to facilitate nucleophilic attack by amines or alcohols. Common methods include conversion to an acyl chloride or the use of coupling agents.

Synthesis of Amide Derivatives

Amide bond formation is a fundamental reaction in medicinal chemistry. The following protocols are adapted from established methods for the synthesis of amides from benzoic acid derivatives and can be applied to this compound.

Protocol 1: Amide Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.

    • Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing the formation of the methyl ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting crude 2-Methoxy-6-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Materials:

    • Crude 2-Methoxy-6-(trifluoromethyl)benzoyl chloride (from Step 1)

    • Primary or secondary amine (1.0-1.2 eq)

    • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Separatory funnel, magnetic stirrer.

  • Procedure:

    • Dissolve the amine (1.0 eq) and the tertiary amine base (2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

    • Dissolve the crude 2-Methoxy-6-(trifluoromethyl)benzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight or until completion as monitored by TLC or LC-MS.

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Amide Synthesis using a Coupling Agent (HATU)

This one-pot protocol utilizes a coupling agent to activate the carboxylic acid in situ for reaction with an amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq), the amine (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several methods. The following protocols describe Fischer-Speier esterification and a Mitsunobu reaction for the synthesis of phenyl esters.

Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method suitable for simple alcohols.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous alcohol (e.g., methanol, ethanol) (large excess)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve this compound in a large excess of the anhydrous alcohol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.

    • After cooling, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography if necessary.

Protocol 4: Phenyl Ester Synthesis via Mitsunobu Reaction

This method is suitable for the esterification of phenols under mild conditions.[2]

  • Materials:

    • This compound (1.0 eq)

    • Phenol derivative (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound, the phenol derivative, and triphenylphosphine in anhydrous THF in a round-bottom flask at 0 °C under an inert atmosphere.

    • Slowly add DIAD or DEAD dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired phenyl ester.

Quantitative Data

The following table summarizes representative yields for amide and ester formation reactions of benzoic acid derivatives from the literature, which can serve as a benchmark for the derivatization of this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

Starting MaterialReagent/Coupling AgentProduct TypeAmine/AlcoholYield (%)
Substituted Benzoic AcidThionyl Chloride/AmineAmideVarious Anilines60-85%
Substituted Benzoic AcidHATU/DIPEAAmideVarious Amines70-95%
Benzoic AcidSulfuric AcidEsterMethanol80-90%
Benzoic AcidPPh₃/DIADPhenyl EsterPhenol85-95%

Biological Activity of Derivatives

Derivatives of benzoic acid containing trifluoromethyl and methoxy groups have shown a range of biological activities. While specific data for derivatives of this compound is limited, related compounds have demonstrated potential as antimicrobial and anticancer agents.

  • Antimicrobial Activity: Pyrazole derivatives containing a trifluoromethylphenyl group have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The trifluoromethyl group is often associated with enhanced antimicrobial efficacy.[5][6]

  • Anticancer Activity: Thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity, with some compounds showing high toxicity towards various cancer cell lines.[7] The trifluoromethyl moiety is a common feature in many anticancer drugs.[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for the synthesis of amide and ester derivatives and a representative signaling pathway that could be modulated by such compounds.

Diagrams

experimental_workflow_amide start This compound acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) start->acyl_chloride coupling Amide Coupling (Amine, Base) acyl_chloride->coupling purification Purification (Chromatography/Recrystallization) coupling->purification product Amide Derivative purification->product

Caption: General workflow for amide synthesis via the acyl chloride method.

experimental_workflow_ester start This compound esterification Esterification (Alcohol, Acid Catalyst or Mitsunobu Reagents) start->esterification workup Aqueous Workup esterification->workup purification Purification (Chromatography) workup->purification product Ester Derivative purification->product

Caption: General workflow for ester synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation ligand Growth Factor ligand->receptor inhibitor Novel Derivative (Potential Inhibitor) inhibitor->receptor inhibitor->raf

References

Application Notes and Protocols: Harnessing 2-Methoxy-6-(trifluoromethyl)benzoic acid for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. The selection of appropriate building blocks is critical in this endeavor, as they impart the necessary physicochemical properties to achieve high potency and selectivity. 2-Methoxy-6-(trifluoromethyl)benzoic acid is a versatile scaffold that offers a unique combination of features beneficial for the development of enzyme inhibitors. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide a key interaction point within an enzyme's active site.[1] This document provides detailed application notes and protocols for the incorporation of this compound into the synthesis of a representative class of enzyme inhibitors, focusing on kinase inhibitors as a prominent example.

Rationale for Use in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Many successful kinase inhibitors feature a substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme. The structural motifs of this compound are well-suited for this purpose. For instance, the synthesis of 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A) has been reported, where a substituted benzoic acid moiety plays a key role in the inhibitor's activity.[4]

This application note will detail the synthesis and hypothetical evaluation of a series of amide derivatives of this compound as potential kinase inhibitors, using a general kinase target as a model.

Synthesis of Amide Derivatives

The most common and direct method for derivatizing this compound is through amide bond formation with a suitable amine. A variety of modern coupling reagents can be employed to achieve high yields and purity.

General Experimental Workflow

The overall workflow for the synthesis and evaluation of enzyme inhibitors derived from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Building Block B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E F Enzyme Inhibition Assay (e.g., Kinase Assay) E->F Test Compound G IC50 Determination F->G H Selectivity Profiling G->H I Cell-based Assays H->I G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Activates Inhibitor 2-Methoxy-6-(trifluoromethyl) benzamide Derivative Inhibitor->RAF Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellProliferation Cell Proliferation GeneExpression->CellProliferation Leads to

References

Application Notes and Protocols: 2-Methoxy-6-(trifluoromethyl)benzoic Acid in the Synthesis of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)benzoic acid is a versatile reagent in organic synthesis, valued for the unique electronic and steric properties conferred by its methoxy and trifluoromethyl substituents. These groups can influence reaction outcomes and impart desirable characteristics, such as enhanced metabolic stability and bioavailability, to the resulting molecules. This document provides detailed application notes and protocols for a novel synthetic application of this compound in the preparation of quinazolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential.

Application: Synthesis of 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one

The following protocol details a novel, two-step synthetic route to 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one, a potential scaffold for the development of new therapeutic agents. The reaction sequence involves an initial amination of the benzoic acid precursor, followed by a cyclization reaction with formamide.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid

This initial step involves the conversion of this compound to its corresponding anthranilic acid derivative. This transformation is crucial for the subsequent cyclization to form the quinazolinone ring.

  • Materials:

    • This compound (1.0 eq)

    • Potassium nitrate (1.1 eq)

    • Concentrated sulfuric acid

    • Iron powder (Fe, 5.0 eq)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Ethyl acetate

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture onto ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude nitrobenzoic acid derivative.

    • To a mixture of the crude nitro compound and iron powder (5.0 eq) in ethanol and water, add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 6 hours.

    • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one

This step involves the cyclization of the synthesized anthranilic acid derivative with formamide to construct the quinazolinone core.

  • Materials:

    • 2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq)

    • Formamide (excess)

  • Procedure:

    • A mixture of 2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (20 eq) is heated to 160 °C for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one.

    • The product can be further purified by recrystallization from ethanol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one.

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
1This compound2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid1. KNO₃, H₂SO₄2. Fe, NH₄Cl1. H₂SO₄2. Ethanol/Water0 to RT, then Reflux4, then 675
22-amino-6-methoxy-3-(trifluoromethyl)benzoic acid8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-oneFormamideFormamide160585

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Anthranilic Acid Derivative cluster_1 Step 2: Quinazolinone Formation A This compound B Nitration (KNO3, H2SO4) A->B C Intermediate Nitro Compound B->C D Reduction (Fe, NH4Cl) C->D E 2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid D->E F 2-amino-6-methoxy-3-(trifluoromethyl)benzoic acid G Cyclization (Formamide) F->G H 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one G->H

Caption: Synthetic workflow for 8-Methoxy-5-(trifluoromethyl)quinazolin-4(3H)-one.

Proposed Reaction Mechanism

G cluster_0 Cyclization Mechanism start Anthranilic Acid Derivative + Formamide intermediate1 N-Formyl Intermediate start->intermediate1 Nucleophilic Acyl Substitution intermediate2 Dehydration & Ring Closure intermediate1->intermediate2 Heat product Quinazolinone Product intermediate2->product Tautomerization

Caption: Proposed mechanism for the formation of the quinazolinone ring.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Methylation of 2-Hydroxy-6-(trifluoromethyl)benzoic acid

  • Question: My reaction to methylate 2-hydroxy-6-(trifluoromethyl)benzoic acid with dimethyl sulfate is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

  • Answer: Low yields in this methylation reaction can be attributed to several factors, primarily related to the sterically hindered nature of the hydroxyl group and the reactivity of the starting materials.

    • Incomplete Deprotonation: The acidity of the phenolic hydroxyl group is crucial for the reaction to proceed. Inadequate deprotonation will result in unreacted starting material.

      • Solution: Ensure a sufficiently strong base and appropriate solvent are used. While sodium hydroxide is commonly used, for hindered phenols, a stronger base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) might be more effective. Ensure the base is freshly purchased or properly stored to avoid deactivation by atmospheric moisture and carbon dioxide.

    • Steric Hindrance: The trifluoromethyl group at the ortho position significantly hinders the approach of the methylating agent to the hydroxyl group.

      • Solution: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. Prolonging the reaction time can also lead to higher conversion. However, monitor the reaction closely to avoid decomposition.

    • Side Reactions: Besides the desired O-methylation, competitive C-methylation on the aromatic ring can occur, although it is generally less favored. Another possibility is the esterification of the carboxylic acid group if the reaction conditions are not carefully controlled.

      • Solution: To favor O-methylation, ensure the phenoxide is fully formed before the addition of the methylating agent. To avoid esterification of the carboxylic acid, it is common practice to perform the methylation on the methyl ester of the benzoic acid and then hydrolyze the ester in a subsequent step.[1]

    • Reagent Purity: The purity of 2-hydroxy-6-(trifluoromethyl)benzoic acid, dimethyl sulfate, and the solvent is critical. Water in the reaction mixture can hydrolyze dimethyl sulfate and react with the base.

      • Solution: Use freshly distilled or anhydrous solvents. Ensure the starting materials are pure and dry.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my this compound still shows the presence of impurities. What are the likely impurities and how can I remove them?

  • Answer: The most common impurities are unreacted starting material (2-hydroxy-6-(trifluoromethyl)benzoic acid) and the esterified side-product (methyl 2-methoxy-6-(trifluoromethyl)benzoate).

    • Identification: These impurities can be identified using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The starting material will have a different polarity, and the ester will show a characteristic methoxy signal in the NMR spectrum.

    • Purification Strategies:

      • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.

      • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system (e.g., a mixture of hexanes and ethyl acetate) can be optimized to achieve good separation between the product and impurities.

      • Acid-Base Extraction: If the primary impurity is the unreacted starting material, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a weak base (e.g., sodium bicarbonate solution). The acidic starting material will be extracted into the aqueous layer, while the less acidic product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and effective synthetic strategy involves a two-step process:

  • Synthesis of the precursor: 2-hydroxy-6-(trifluoromethyl)benzoic acid. This can be synthesized from 2-(trifluoromethyl)benzoic acid through various methods, potentially including a diazotization-hydrolysis sequence of an amino precursor.

  • Methylation: The hydroxyl group of 2-hydroxy-6-(trifluoromethyl)benzoic acid is then methylated to yield the final product. A common method for this is the use of dimethyl sulfate in the presence of a base.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Dimethyl Sulfate: This is a potent methylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Strong Bases: Bases like sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.

Q3: How can I monitor the progress of the methylation reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. The identity of the spots can be confirmed using appropriate visualization techniques (e.g., UV light).

Q4: Are there alternative methylating agents to dimethyl sulfate?

A4: Yes, other methylating agents can be used, although their effectiveness might vary depending on the substrate. Some alternatives include:

  • Methyl Iodide (CH₃I): A common and effective methylating agent, but it is also toxic and a suspected carcinogen.

  • Diazomethane (CH₂N₂): A highly efficient methylating agent for carboxylic acids and phenols, but it is explosive and toxic, requiring special handling procedures.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to dimethyl sulfate and methyl halides. The reaction often requires higher temperatures and specific catalysts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylation of Hindered Phenols

Methylating AgentBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Dimethyl SulfateNaOHWater/Dioxane40-6070-90[1]
Dimethyl SulfateK₂CO₃Acetone/DMF50-8075-95General Knowledge
Methyl IodideK₂CO₃AcetoneReflux70-90General Knowledge
Dimethyl CarbonateDBUNeat120-15060-85General Knowledge

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-6-(trifluoromethyl)benzoate (Precursor to the final acid)

This protocol is adapted from a similar procedure for a structurally related compound and should be optimized for the specific substrate.[1]

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-hydroxy-6-(trifluoromethyl)benzoic acid methyl ester (1.0 eq.) in a suitable solvent like acetone or DMF.

  • Base Addition: Add potassium carbonate (2.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Methylation: Add dimethyl sulfate (1.5 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-methoxy-6-(trifluoromethyl)benzoate. Purify further by column chromatography if necessary.

Protocol 2: Hydrolysis of Methyl 2-methoxy-6-(trifluoromethyl)benzoate

  • Hydrolysis: Dissolve the crude methyl 2-methoxy-6-(trifluoromethyl)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux and stir for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Precipitation and Filtration: The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation and then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Pathway A 2-(Trifluoromethyl)benzoic Acid B 2-Hydroxy-6-(trifluoromethyl)benzoic Acid A->B Hydroxylation C This compound B->C Methylation (e.g., (CH₃)₂SO₄, Base) Troubleshooting_Workflow Start Low Reaction Yield Check1 Check Reagent Purity & Dryness Start->Check1 Check2 Verify Reaction Conditions (Temperature, Time) Start->Check2 Check3 Analyze for Side Products (TLC, NMR) Start->Check3 Solution1 Use Anhydrous Solvents & Pure Reagents Check1->Solution1 Solution2 Optimize Temperature & Time Check2->Solution2 Solution3 Modify Work-up or Purification Check3->Solution3 End Improved Yield Solution1->End Solution2->End Solution3->End Logical_Relationships Yield Yield Purity Purity Yield->Purity Temp Temperature Temp->Yield SideRxn Side Reactions Temp->SideRxn Time Time Time->Yield Decomp Decomposition Time->Decomp Base Base Strength Base->Yield Solvent Solvent Polarity Solvent->Yield SideRxn->Purity Decomp->Yield

References

Optimizing reaction conditions for coupling 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Amide Coupling Reactions

Compound of Interest: 2-Methoxy-6-(trifluoromethyl)benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing amide coupling reactions involving the sterically hindered this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in low or no yield?

A1: Low yields with this substrate are common and typically stem from a few key factors. The primary challenge is the significant steric hindrance caused by the presence of two bulky groups (methoxy and trifluoromethyl) ortho to the carboxylic acid.[1][2] This spatial arrangement physically blocks the approach of the amine and coupling reagents.[2] Other contributing factors can include:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be powerful enough to overcome the steric barrier and efficiently generate the active ester intermediate.[1][3]

  • Poor Amine Nucleophilicity: If the amine partner is also sterically hindered or electron-deficient (e.g., an aniline), its reduced nucleophilicity will further slow the reaction.[3][4]

  • Suboptimal Reaction Conditions: Incorrect choices of solvent, base, or temperature can negatively impact the reaction rate and outcome.[1]

  • Presence of Water: Any moisture in the reaction can lead to the hydrolysis of the activated intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

Q2: What are the recommended coupling reagents for a sterically hindered acid like this one?

A2: For sterically demanding substrates, more potent coupling reagents are generally required. While standard carbodiimides like EDC can be effective in simpler systems, uronium/aminium or phosphonium salt-based reagents are preferred here.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly effective.[5][6] HATU, in particular, is often recommended as it reacts quickly and can minimize racemization.[6][7] These reagents generate highly reactive OAt or OBt esters.[5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[6] PyAOP is particularly effective for coupling N-methylated or other challenging amino acids.[7]

  • Acid Halide Formation: An alternative strategy is to convert the carboxylic acid to a more reactive acyl fluoride or chloride. Acyl fluorides can be generated in situ using reagents like TFFH.[1] Acyl chlorides can be formed with thionyl chloride or oxalyl chloride, although this requires an additional step.[3][8]

Q3: How can I minimize the formation of side products?

A3: Side reactions can compete with the desired amide bond formation, reducing the overall yield. Key strategies to minimize them include:

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and any additives (like HOAt or HOBt) to stir for 15-30 minutes before introducing the amine.[1][3] This ensures the formation of the active ester and reduces the chance of side reactions involving the amine.

  • Control Stoichiometry: Using an excess of aminium/uronium reagents can lead to the formation of a guanidinium byproduct by capping the free amine.[5][9] It is best to use stoichiometric amounts or a slight excess (1.0-1.5 equivalents) of the coupling reagent.[1][3]

  • Maintain Anhydrous Conditions: As mentioned, water will hydrolyze the active intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

Q4: What are the optimal choices for bases and solvents?

A4: The choice of base and solvent is critical for success.

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the desired amine nucleophile. N,N-diisopropylethylamine (DIPEA) is the most common and highly recommended choice.[1][4] N-methylmorpholine (NMM) can also be used.[10] Typically, 2-3 equivalents of the base are required.

  • Solvent: Anhydrous polar aprotic solvents are generally used to ensure all reactants remain in solution. N,N-dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices.[1] Tetrahydrofuran (THF) can also be effective.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient Carboxylic Acid Activation: The steric hindrance of the substrate is preventing the coupling reagent from forming the active intermediate.Switch to a more potent coupling reagent: If using EDC, change to HATU, HCTU, or PyAOP.[3][6] • Try in situ acyl fluoride formation: Use a fluorinating agent like TFFH with DIPEA before adding the amine.[1]
2. Low Nucleophilicity of the Amine: The amine component is sterically hindered or electron-poor.Increase reaction temperature: Gently heating the reaction to 40-60 °C can improve the rate, but monitor closely for decomposition.[3] • Increase reagent concentration: Running the reaction at a higher molarity can help drive it to completion.
3. Reagent Degradation: Coupling reagents, particularly phosphonium salts, can be sensitive to moisture and degrade over time.Use fresh reagents: Ensure coupling reagents are from a recently opened bottle and have been stored properly under inert gas. • Use anhydrous solvents: Ensure all solvents are freshly dried and transferred via syringe under an inert atmosphere.[1][4]
Multiple Products or Unidentified Impurities 1. Guanidinylation of the Amine: A common side reaction when using excess uronium/aminium reagents like HATU or HBTU.[3]Use stoichiometric amounts of the coupling reagent: Avoid using a large excess (use 1.0-1.1 equivalents).[3] • Pre-activate the acid: Form the active ester completely before adding the amine to the reaction mixture.[1]
2. Racemization: If the amine component is chiral, the harsh conditions or extended reaction times may cause epimerization.Add a racemization suppressant: Include additives like HOBt or, more effectively, HOAt in the reaction.[3] • Lower the reaction temperature: Perform the coupling at 0 °C or room temperature if possible.[3]
Starting Material Remains Unchanged 1. Incomplete Activation: The reaction has not been initiated effectively.Check the base: Ensure a sufficient amount of a non-nucleophilic base like DIPEA (at least 2 equivalents) is present to facilitate the reaction.[1] • Extend pre-activation time: Allow the acid and coupling reagent to stir for a longer period (e.g., 30-60 minutes) before adding the amine.
2. Amine is Protonated: If the amine starting material is an HCl or TFA salt, it will not be nucleophilic until it is neutralized.Add an extra equivalent of base: Add enough base to neutralize the amine salt in addition to the amount required for the coupling reaction itself.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
Coupling ReagentReagent TypeTypical EquivalentsBase (Equivalents)SolventTemperatureKey Remarks
HATU Uronium Salt1.1 - 1.5DIPEA (2-3)DMF, DCM0 °C to RTHighly effective for hindered couplings; fast reaction times and low racemization.[6][7]
HCTU Uronium Salt1.1 - 1.5DIPEA (2-3)DMF, DCM0 °C to RTA more soluble and often more cost-effective alternative to HATU with similar reactivity.[6]
PyBOP Phosphonium Salt1.1 - 1.5DIPEA (2-3)DMF, DCM0 °C to RTRobust and effective, but the byproduct (HMPA) from the related BOP reagent is carcinogenic; handle with care.[5]
EDC / HOBt Carbodiimide1.2 - 1.5DIPEA (2-3)DMF, DCM0 °C to RTMay result in low yields for this specific substrate due to insufficient reactivity.[4]
TFFH Fluorinating Agent1.1DIPEA (2.2)DCMRTForms a highly reactive acyl fluoride in situ; an excellent alternative for difficult couplings.[1]
SOCl₂ Acid Chloride FormationExcessPyridine, TEAToluene, DCMRefluxA robust, classical method but requires a separate step and harsher conditions.[3][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling Using HATU

This protocol is a reliable starting point for the coupling of this compound with a primary or secondary amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 eq.) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq.) in a small amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require several hours (4-24 h) or gentle heating (40 °C).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This method is an excellent alternative if uronium salt-based methods fail.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Acyl Fluoride Formation: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq.) followed by DIPEA (2.2 eq.). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[1]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor for completeness. Reaction times can be significantly longer (12-48 h) for very hindered couplings.[1]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

G General Workflow for Amide Coupling cluster_setup Reaction Setup cluster_activation Pre-activation cluster_coupling Coupling cluster_purification Work-up & Purification A 1. Add Acid (1.0 eq) to Flame-Dried Flask B 2. Add Anhydrous Solvent (DMF/DCM) A->B C 3. Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C D 4. Add Base (DIPEA, 2.5 eq) C->D E 5. Stir 15-30 min at Room Temp D->E F 6. Add Amine (1.0-1.2 eq) E->F G 7. Monitor Reaction (TLC / LC-MS) F->G H 8. Aqueous Work-up (Wash with Acid/Base) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for a HATU-mediated amide coupling reaction.

G Troubleshooting Logic for Low Yield Reactions Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckActivation Is Acid Activation Inefficient? CheckReagents->CheckActivation Reagents OK SwitchReagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) CheckActivation->SwitchReagent Yes CheckAmine Is Amine Nucleophilicity Low? CheckActivation->CheckAmine No UseAcylFluoride Consider In Situ Acyl Fluoride Formation SwitchReagent->UseAcylFluoride Success Improved Yield SwitchReagent->Success UseAcylFluoride->Success IncreaseTemp Increase Reaction Temperature (40-60°C) CheckAmine->IncreaseTemp Yes CheckAmine->Success No / Resolved IncreaseConc Increase Reactant Concentration IncreaseTemp->IncreaseConc IncreaseTemp->Success IncreaseConc->Success

Caption: Troubleshooting flowchart for diagnosing low-yield amide coupling reactions.

References

Stability and degradation pathways of 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Methoxy-6-(trifluoromethyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a solid that is generally stable under standard laboratory storage conditions, which include room temperature in a well-sealed container, protected from light and moisture. The trifluoromethyl group often enhances the metabolic stability of molecules by blocking sites that could be susceptible to enzymatic degradation. However, like other benzoic acid derivatives, it can be susceptible to degradation under forced conditions such as high temperatures, extreme pH, and exposure to UV light or oxidizing agents.[1][2][3]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its functional groups. Key pathways could include:

  • Hydrolysis of the methoxy group: Under acidic conditions, the methoxy group could be hydrolyzed to a hydroxyl group.

  • Decarboxylation: At elevated temperatures, benzoic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation, leading to the loss of the carboxylic acid group.

  • Degradation of the trifluoromethyl group: Although the C-F bond is strong, under harsh conditions like high-temperature thermolysis, the trifluoromethyl group can degrade.[4]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, potentially leading to ring opening or modification of the substituents.[1][2][3]

Q3: Are there any known incompatibilities for this compound?

A3: Strong oxidizing agents should be avoided as they can react with the aromatic ring or the methoxy group. At elevated temperatures, care should be taken to avoid conditions that could promote decarboxylation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

Question: My stability studies for this compound are showing variable results. What could be the cause?

Answer: Inconsistent results in stability studies can arise from several factors. Consider the following:

  • Sample Inhomogeneity: Ensure your sample is homogenous before starting the experiment.

  • Solvent Effects: The choice of solvent can influence stability. If the compound has poor solubility, this can lead to inconsistent results. Consider the use of co-solvents to improve solubility.

  • Inconsistent Storage Conditions: Ensure all samples are stored under identical and controlled conditions (temperature, humidity, light exposure).

  • Analytical Method Variability: Validate your analytical method for stability studies to ensure it is robust and can accurately detect and quantify the parent compound and its degradants.

Issue 2: Low Yield or Unexpected Products in Thermal Stress Studies

Question: When subjecting this compound to thermal stress, I am observing a significant loss of the parent compound and the formation of unexpected products. Why is this happening?

Answer: Elevated temperatures can induce decarboxylation of benzoic acids. The presence of the electron-withdrawing trifluoromethyl group may influence this process. To troubleshoot this:

  • Lower the Temperature: Conduct thermal stress studies at a lower temperature to minimize decarboxylation.

  • Inert Atmosphere: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.

  • Product Characterization: Characterize the unexpected products to confirm if they are a result of decarboxylation or other thermal degradation pathways.

Issue 3: Difficulty in Analyzing Degradation Products

Question: I am having trouble separating and identifying the degradation products of this compound using HPLC. What can I do?

Answer: The degradation products may have similar polarities to the parent compound, making separation challenging.

  • Optimize HPLC Method:

    • Mobile Phase: Experiment with different mobile phase compositions and pH.

    • Column: Try a different column chemistry (e.g., C18, phenyl-hexyl).

    • Gradient Elution: Optimize the gradient to improve the resolution between peaks.

  • Use a More Specific Detector: If using a UV detector, co-eluting compounds with similar UV spectra can interfere.[5] Consider using a mass spectrometer (LC-MS/MS) for more specific detection and identification of degradation products.[5]

Summary of Potential Degradation Under Forced Conditions

Stress ConditionPotential Degradation ProductsRecommended Experimental Conditions
Acidic Hydrolysis 2-Hydroxy-6-(trifluoromethyl)benzoic acid0.1 M - 1 M HCl at room temperature, increasing to reflux if no degradation is observed.[1][2][3]
Basic Hydrolysis Potential salt formation, minimal degradation expected0.1 M - 1 M NaOH at room temperature, increasing to reflux if no degradation is observed.[1][2][3]
Oxidative Ring-opened products, hydroxylated derivatives3-30% H₂O₂ at room temperature.[1][2][3]
Thermal Decarboxylation product: 1-Methoxy-3-(trifluoromethyl)benzeneDry heat at temperatures above accelerated stability testing conditions (e.g., 10°C increments).[1][2][3]
Photolytic Complex mixture of photoproductsExposure to UV light (e.g., 254 nm or broad spectrum) in a photostability chamber.[1][2][3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, reflux for a specified period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, reflux for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at a temperature significantly higher than that used for accelerated stability studies (e.g., 80°C) for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber for a defined period.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_start cluster_conditions cluster_analysis cluster_outcome start This compound acid Acidic Hydrolysis (e.g., 1M HCl, RT/Heat) start->acid base Basic Hydrolysis (e.g., 1M NaOH, RT/Heat) start->base oxidation Oxidation (e.g., 30% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C, Dry Heat) start->thermal photo Photolytic (UV Light) start->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products Determine Degradation Pathways Assess Stability analysis->outcome Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Thermal Degradation cluster_demethylation Oxidative/Photolytic Degradation parent This compound hydrolysis_prod 2-Hydroxy-6-(trifluoromethyl)benzoic acid parent->hydrolysis_prod Acidic Conditions decarbox_prod 1-Methoxy-3-(trifluoromethyl)benzene parent->decarbox_prod High Temperature demethyl_prod Further Degradation Products parent->demethyl_prod Oxidation/UV

References

Challenges in the scale-up synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two most viable synthetic routes for the scale-up production of this compound are:

  • Directed ortho-Lithiation: This involves the deprotonation of 1-methoxy-3-(trifluoromethyl)benzene at the position ortho to the methoxy group using a strong organolithium base, followed by quenching with carbon dioxide. The methoxy group acts as a directed metalation group (DMG), ensuring high regioselectivity.[1][2][3]

  • Grignard Reaction: This route starts with a halogenated precursor, such as 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. A Grignard reagent is formed by reacting the precursor with magnesium, which is then carboxylated using carbon dioxide.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the use of highly reactive and pyrophoric reagents.

  • Organolithium Reagents (e.g., n-Butyllithium): These are pyrophoric and can ignite spontaneously on contact with air or moisture.[4][5] Extreme care must be taken to maintain an inert and anhydrous reaction environment.

  • Grignard Reagents: The formation of Grignard reagents is highly exothermic and can lead to thermal runaway if not properly controlled.[6][7][8] The reaction can also have an induction period, leading to the dangerous accumulation of unreacted starting material.[7]

Q3: Can the trifluoromethyl group be sensitive to the reaction conditions?

A3: Yes, the trifluoromethyl group can be sensitive to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of a carboxylic acid group.[9][10][11] It is crucial to control the pH during workup and purification to avoid this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using in-situ IR or by quenching aliquots and analyzing via HPLC/GC. Ensure adequate mixing, especially in heterogeneous reactions like Grignard formation.
Poor Quality Reagents: Presence of moisture in solvents or starting materials.Use freshly distilled, anhydrous solvents. Ensure starting materials are dry and of high purity. Water can quench organometallic intermediates.[7]
Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature.Maintain the recommended reaction temperature. For lithiation, low temperatures (e.g., -78 °C) are often crucial.[2] For Grignard reactions, control the rate of addition of the halide to manage the exotherm.
Formation of Impurities Incomplete Carboxylation: The organometallic intermediate reacts with other electrophiles.Ensure a sufficient excess of high-purity carbon dioxide is used. Introduce CO2 subsurface to maximize contact with the reaction mixture.
Wurtz Coupling (Grignard Route): The Grignard reagent reacts with unreacted starting halide.Optimize the rate of addition and maintain a high enough temperature for steady initiation without allowing for excessive buildup of the halide. Continuous processing can mitigate this issue.[12]
Hydrolysis of Trifluoromethyl Group: Exposure to harsh acidic or basic conditions during workup.Maintain careful pH control during the aqueous workup and extraction. Use buffered solutions if necessary.
Difficulty with Reaction Initiation (Grignard Route) Passivated Magnesium: The surface of the magnesium metal is coated with magnesium oxide.Use freshly activated magnesium turnings. Small amounts of iodine or 1,2-dibromoethane can be used as initiators.[7]
Presence of Water: Trace amounts of water in the solvent or on the glassware.Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.[7]
Exothermic Runaway Poor Heat Transfer at Scale: The surface-area-to-volume ratio decreases on scale-up, leading to inefficient heat removal.[13][14][15]Use a reactor with adequate cooling capacity and a powerful overhead stirrer to ensure efficient heat transfer. For highly exothermic steps, consider semi-batch or continuous flow processing.[6][16]
Accumulation of Reagents: Delayed initiation of an exothermic reaction.For Grignard reactions, confirm initiation with a small portion of the halide before adding the rest.[7] In-situ monitoring (e.g., with IR) can track reagent concentration.
Product Isolation and Purification Issues Emulsion Formation During Workup: Formation of stable emulsions during aqueous extraction.Add brine (saturated NaCl solution) to help break the emulsion. Filter the mixture through a pad of celite.
Difficulty with Crystallization: The product oils out or forms a fine, difficult-to-filter solid.Screen different crystallization solvents and cooling profiles. Seeding with a small amount of pure product can induce crystallization.
Co-crystallization of Impurities: ortho- and para-isomers or other byproducts crystallizing with the desired product.Recrystallization from a carefully chosen solvent system is often necessary. Column chromatography may be required for high purity but can be challenging at a large scale.[17]

Experimental Protocols

Key Experiment: Directed ortho-Lithiation Route

This protocol is a representative procedure and may require optimization based on the specific scale and equipment.

1. Reaction Setup:

  • A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

  • The reactor is charged with 1-methoxy-3-(trifluoromethyl)benzene and anhydrous tetrahydrofuran (THF).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

2. Lithiation:

  • n-Butyllithium (in hexanes) is slowly added via the dropping funnel, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours after the addition is complete.

3. Carboxylation:

  • A stream of dry carbon dioxide gas is bubbled through the reaction mixture at a steady rate, ensuring the temperature does not rise above -60 °C. Alternatively, an excess of crushed dry ice can be added portion-wise.

  • After the exotherm subsides, the mixture is allowed to slowly warm to room temperature.

4. Workup and Isolation:

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is separated and washed with an organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with cold, dilute hydrochloric acid to a pH of 1-2, causing the product to precipitate.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

Table 1: Representative Yield and Purity Data for the Directed ortho-Lithiation Route at Different Scales

Scale (moles of starting material) n-BuLi (equivalents) Reaction Time (h) Yield (%) Purity (by HPLC, %)
0.11.1285-90>98
1.01.1280-85>98
10.01.05375-80>97

Table 2: Comparison of Key Parameters for Different Synthetic Routes

Parameter Directed ortho-Lithiation Grignard Reaction
Starting Material 1-methoxy-3-(trifluoromethyl)benzene2-bromo-1-methoxy-3-(trifluoromethyl)benzene
Key Reagent n-ButyllithiumMagnesium
Typical Temperature -78 °C25-60 °C (initiation and reaction)
Key Challenges Handling of pyrophoric n-BuLi, cryogenic temperatures.Reaction initiation, exotherm control, Wurtz coupling.
Reported Purity Generally very high due to high regioselectivity.Can be lower due to side reactions.

Visualizations

Synthesis_Workflow cluster_lithiation Directed ortho-Lithiation Route cluster_grignard Grignard Route cluster_workup Workup and Purification A1 1-methoxy-3-(trifluoromethyl)benzene B1 Lithiation with n-BuLi in THF at -78°C A1->B1 C1 ortho-Lithiated Intermediate B1->C1 D1 Carboxylation with CO2 C1->D1 E1 Crude Product D1->E1 F Aqueous Workup & Acidification E1->F A2 2-bromo-1-methoxy-3-(trifluoromethyl)benzene B2 Reaction with Mg in THF A2->B2 C2 Grignard Reagent B2->C2 D2 Carboxylation with CO2 C2->D2 E2 Crude Product D2->E2 E2->F G Filtration & Drying F->G H Recrystallization G->H I Final Product: this compound H->I

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart Start Low Yield Observed Check_Completion Is reaction complete? (Check by TLC/HPLC) Start->Check_Completion Increase_Time Increase reaction time or temperature Check_Completion->Increase_Time No Check_Reagents Are reagents and solvents anhydrous? Check_Completion->Check_Reagents Yes End Problem Solved Increase_Time->End Dry_Materials Dry solvents and reagents thoroughly Check_Reagents->Dry_Materials No Check_Side_Reactions Analyze for side products Check_Reagents->Check_Side_Reactions Yes Dry_Materials->End Optimize_Conditions Optimize temperature and addition rates Check_Side_Reactions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 2-Methoxy-6-(trifluoromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While a definitive list of impurities depends on the specific synthetic route, common contaminants in related substituted benzoic acids may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Positional isomers such as 3-Methoxy-5-(trifluoromethyl)benzoic acid or other isomers which can be challenging to separate due to similar physical properties.[1]

  • Byproducts of Side Reactions: Compounds formed from competing or incomplete reactions during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and initial work-up that were not completely removed.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:

  • Recrystallization: Often the first choice for solid compounds, this technique is effective for removing small amounts of impurities.

  • Acid-Base Extraction: This liquid-liquid extraction method is useful for separating the acidic target compound from neutral or basic impurities.

  • Column Chromatography: This method provides high-resolution separation and is ideal for removing impurities with similar polarities to the desired product.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for quantifying the purity of non-volatile compounds. A reversed-phase C18 column is often a good starting point.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary for the benzoic acid itself.[1][4]

  • Melting Point Analysis: A simple and quick method to get a preliminary indication of purity. Impurities typically lower and broaden the melting point range.

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystal formation.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or there is a high concentration of impurities.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.

    • Allow the solution to cool more slowly to encourage crystal lattice formation.

    • If the issue persists, consider a preliminary purification step like acid-base extraction to remove a significant portion of the impurities.

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.

    • Once a slight cloudiness is observed, allow the solution to cool slowly.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Problem: Low recovery of purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing the crystals.

  • Solution:

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • Consider using a solvent system where the compound has lower solubility at cold temperatures.

Acid-Base Extraction

Problem: Emulsion formation at the interface of aqueous and organic layers.

  • Possible Cause: Vigorous shaking or the presence of surfactants.

  • Solution:

    • Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

Problem: Poor separation of the target compound.

  • Possible Cause: Incomplete deprotonation or protonation of the benzoic acid.

  • Solution:

    • Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the extraction of the benzoic acid into the aqueous phase. Use a suitable base like sodium bicarbonate or sodium hydroxide.

    • During the precipitation of the benzoic acid from the aqueous phase, ensure the solution is sufficiently acidic (pH < 4) by adding a strong acid like HCl.

    • Perform multiple extractions with smaller volumes of the extracting solvent for better efficiency.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Promising solvent systems for benzoic acid derivatives include ethanol/water, acetone/hexane, or toluene.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Quantitative Data (Illustrative Example):

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Yield -80-90% (typical)
Solvent System -Ethanol/Water (e.g., 1:1)
HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific instrumentation and sample.

ParameterCondition
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg/mL in mobile phase (initial conditions)

Visualizations

experimental_workflow cluster_purification Purification Workflow start Crude this compound recrystallization Recrystallization start->recrystallization decision Purity Acceptable? recrystallization->decision acid_base Acid-Base Extraction acid_base->decision chromatography Column Chromatography chromatography->decision decision->acid_base No decision->chromatography Further Purification Needed end Pure Product decision->end Yes

Caption: A general workflow for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Recrystallization Troubleshooting start Attempt Recrystallization oiling_out Oiling Out Occurs? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat & Add Co-solvent Slow Cooling oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate Excess Solvent Induce Crystallization no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Cool to Lower Temperature Minimize Washing low_yield->solution3 Yes solution1->start solution2->start solution3->success

Caption: A logical diagram for troubleshooting common issues during recrystallization.

References

Validation & Comparative

Purity Analysis of 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates like 2-Methoxy-6-(trifluoromethyl)benzoic acid. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. The information presented is based on established methodologies for structurally similar aromatic carboxylic acids, offering a valuable resource for method development and selection.

Comparison of Analytical Methods

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common approach. This method separates compounds based on their polarity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and lower volatility of carboxylic acids, derivatization is often required to convert the analyte into a more volatile form suitable for GC analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high resolution and sensitivity.

The following table summarizes the typical performance characteristics for each method.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with FID/MS Detection
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms)
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).Often requires derivatization (e.g., esterification) to increase volatility.
Limit of Detection (LOD) Typically in the low µg/mL range.Can reach lower levels, especially with MS detection.
Limit of Quantitation (LOQ) Typically in the mid-to-high µg/mL range.Can be lower than HPLC, particularly with MS detection.
Precision (%RSD) Generally < 2% for repeatability.Typically < 5% for repeatability.
Accuracy (% Recovery) Commonly in the range of 98-102%.Generally in the range of 95-105%.
Common Impurities Detected Non-volatile and semi-volatile impurities, isomers, and related substances.Volatile impurities, residual solvents, and by-products of synthesis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general-purpose reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 250 mm

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). A common starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoic acid chromophore)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography (GC) Method

This protocol outlines a general approach for the GC analysis of this compound following a derivatization step.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

2. Derivatization (Esterification):

  • To a known amount of the sample, add a suitable esterifying agent (e.g., BF3-methanol or diazomethane).

  • Heat the mixture as required to complete the reaction.

  • Neutralize the reaction mixture and extract the resulting methyl ester into a suitable organic solvent (e.g., hexane).

3. Chromatographic Conditions:

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 300 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the derivatized this compound reference standard in the extraction solvent.

  • Sample Solution: Use the final extract from the derivatization step.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (Esterification) weigh->derivatize extract Extract Ester derivatize->extract inject Inject into GC extract->inject separate Separation on Capillary Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for GC Purity Analysis.

Objective Comparison and Conclusion

Both HPLC and GC are suitable techniques for the purity analysis of this compound, each with its own advantages.

  • HPLC is generally the more straightforward method due to its simpler sample preparation, which avoids the need for derivatization. It is highly robust and reproducible for routine quality control. The UV detection is straightforward and provides good sensitivity for this aromatic compound.

  • GC , particularly when coupled with a mass spectrometer, can offer higher sensitivity and selectivity, which is beneficial for the identification and quantification of trace-level volatile impurities. However, the requirement for derivatization adds an extra step to the sample preparation, which can introduce variability.

For routine purity assessment and quality control, HPLC is often the preferred method due to its simplicity, robustness, and ability to analyze the compound in its native form. GC-MS becomes the method of choice when a comprehensive analysis of volatile impurities is required , or when higher sensitivity is necessary.

The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the available instrumentation. Method development and validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the analytical results.

A Comparative Spectroscopic Guide to 2-Methoxy-6-(trifluoromethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting. Spectroscopic data for closely related analogs are included to provide a broader context for understanding structure-property relationships.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for this compound and selected reference compounds. This data is essential for comparative analysis and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data of Substituted Benzoic Acids (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Carboxyl/Amide Proton (δ, ppm)Methoxy Protons (δ, ppm)Other Protons (δ, ppm)
This compound 7.6-7.2 (m)~11-12 (br s)~3.9 (s)-
2-(Trifluoromethyl)benzoic acid 7.8-7.5 (m)~11-12 (br s)--
2-Methoxybenzoic acid 8.10 (dd), 7.55 (td), 7.10 (d), 7.05 (t)~10.5 (br s)3.95 (s)-
Methyl 2-methoxybenzoate 7.80 (dd), 7.45 (td), 7.00 (d), 6.95 (t)-3.90 (s)3.85 (s, OCH₃ ester)
2-Methoxybenzamide [1]7.8-7.0 (m)~7.5 (br s), ~6.0 (br s)3.9 (s)-

Table 2: ¹³C NMR Spectroscopic Data of Substituted Benzoic Acids (100 MHz, CDCl₃)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)CF₃ (δ, ppm)
This compound ~165-170~160 (C-O), ~135-115, ~120 (q, C-CF₃)~56~123 (q, J ≈ 275 Hz)
2-(Trifluoromethyl)benzoic acid ~170~133-127, ~125 (q, C-CF₃)-~128 (q, J ≈ 273 Hz)
2-Methoxybenzoic acid ~167160.1, 133.5, 132.0, 121.5, 120.8, 112.055.9-
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate [2]169.7161.5, 136.9 (q, J=32.7 Hz), 130.8, 124.5, 121.8, 115.5 (q, J=3.6 Hz), 115.0 (q, J=3.9 Hz)--
2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide [3]~165157.3, 141.5, 133.3, 131.8, 128.0, 126.1 (q), 121.3, 120.0, 111.455.9124.2 (q)

Table 3: IR Spectroscopic Data of Substituted Benzoic Acids (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-O StretchC-F Stretch
This compound ~3000-2500 (broad)~1700~1250~1315, ~1150
2-(Trifluoromethyl)benzoic acid 3080-2550 (broad)171012901320, 1160
2-Methoxybenzoic acid 3000-2500 (broad)16851250-
2-Methoxybenzamide [1]3430, 3170 (N-H)16451240-
2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide [4]~3300 (N-H)~1650~1240~1325, ~1165

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 220 (predicted)203 ([M-OH]⁺), 192 ([M-CO]⁺), 175 ([M-COOH]⁺), 147
2-(Trifluoromethyl)benzoic acid 190173 ([M-OH]⁺), 145 ([M-COOH]⁺)
2-Methoxybenzoic acid 152135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 92
Ethyl 2-methoxybenzoate [5]180149, 135, 121, 91
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate [2]219 ([M-H]⁻ in ESI)-

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)
This compound ~230, ~280Not available
Benzoic Acid [6]230, 273~10,000, ~1,000
2-(Trifluoromethyl)benzoic acid ~225, ~275Not available
2-Methoxybenzoic acid ~235, ~295Not available

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are standard operating procedures for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert to ensure homogeneity.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

    • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[7]

    • To enhance ionization, a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can be added.[9]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]

    • Acquire mass spectra in the appropriate mass range in either positive or negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 1 to 10 µg/mL.[6]

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank and the other with the sample solution.

    • Record the baseline with the blank cuvette.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.[11]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic characterization of this compound derivatives.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start This compound Derivatization Esterification / Amidation Start->Derivatization Product Derivative (Ester or Amide) Derivatization->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS UV_Vis UV-Vis Spectroscopy Product->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis UV_Vis->Comparative_Analysis Structure_Confirmation->Comparative_Analysis Purity_Assessment->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for the synthesis and spectroscopic characterization of derivatives.

Data_Integration_Pathway NMR NMR Data (Connectivity, Chemical Environment) Structure Definitive Structure Elucidation NMR->Structure IR IR Data (Functional Groups) IR->Structure MS MS Data (Molecular Weight, Formula) MS->Structure UV_Vis UV-Vis Data (Conjugated Systems) UV_Vis->Structure

Caption: Integration of spectroscopic data for structural elucidation.

References

A Comparative Guide to the Reactivity of 2-Methoxy-6-(trifluoromethyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its structural isomers. The reactivity of these molecules is a critical consideration in synthetic chemistry, particularly in the fields of pharmaceutical and materials science, where the strategic placement of functional groups dictates the accessibility of synthetic routes and the properties of the final products.

Understanding Isomeric Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of substituted benzoic acids is primarily governed by the electronic and steric effects of their substituents. The methoxy (-OCH₃) group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group through a powerful inductive effect (-I effect). The interplay of these effects, dictated by their positions on the benzene ring relative to the carboxylic acid, determines the electron density of the carboxyl group and, consequently, its reactivity.

Acidity (pKa): A lower pKa value indicates a stronger acid, which is a result of the stabilization of the corresponding carboxylate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity.

Esterification: This reaction is sensitive to both electronic and steric effects. Electron-withdrawing groups on the benzoic acid can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, bulky groups near the carboxylic acid can sterically hinder the approach of the alcohol, slowing the reaction.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, like the trifluoromethyl group, can activate the aromatic ring for nucleophilic attack, especially when positioned ortho or para to a suitable leaving group.

Predicted Reactivity Comparison

Based on these principles, a predicted order of reactivity for the isomers of Methoxy-(trifluoromethyl)benzoic acid can be established. The "ortho effect," where ortho-substituted benzoic acids are often stronger acids than their meta and para counterparts regardless of the electronic nature of the substituent, is a key consideration. This effect is a complex combination of steric and electronic factors.

Table 1: Predicted pKa and Relative Reactivity of this compound and Its Isomers

IsomerPredicted pKa (Relative)Predicted Relative Esterification Rate (with a small alcohol)Predicted Relative SNAr Susceptibility (if applicable)
This compoundLowestLowest (due to steric hindrance)Low (no leaving group in a highly activated position)
3-Methoxy-5-(trifluoromethyl)benzoic acidIntermediateIntermediateModerate (activation by -CF₃)
4-Methoxy-2-(trifluoromethyl)benzoic acidLowHighHigh (strong activation by ortho -CF₃)
4-Methoxy-3-(trifluoromethyl)benzoic acidHighIntermediateModerate (activation by meta -CF₃)
2-Methoxy-4-(trifluoromethyl)benzoic acidLowModerateHigh (strong activation by para -CF₃)
3-Methoxy-4-(trifluoromethyl)benzoic acidIntermediateHighHigh (strong activation by para -CF₃)

Note: These are predicted trends. Experimental verification is necessary for definitive comparison.

Experimental Protocols

To facilitate the empirical validation of the predicted reactivities, the following detailed experimental protocols are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of the benzoic acid isomers.

Materials:

  • Benzoic acid isomer (approx. 0.01 M solution in 50% ethanol/water)

  • Standardized 0.1 M NaOH solution

  • pH meter and electrode

  • Burette, beaker, magnetic stirrer, and stir bar

  • 50% (v/v) ethanol-water solvent

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).

  • Accurately weigh a sample of the benzoic acid isomer and dissolve it in 50 mL of the 50% ethanol-water solvent in a beaker.

  • Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.2 mL) of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, indicating that the equivalence point has been passed.

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

  • The pH at half the equivalence point volume is equal to the pKa of the acid.

Protocol 2: Comparative Esterification via Fischer Esterification

Objective: To compare the relative rates of esterification of the benzoic acid isomers with methanol.

Materials:

  • Each benzoic acid isomer

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Gas chromatograph (GC) for monitoring reaction progress

  • Internal standard (e.g., dodecane)

Procedure:

  • In separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of each benzoic acid isomer.

  • To each flask, add a large excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Add a known amount of an internal standard to each flask.

  • Attach a reflux condenser to each flask and heat the mixtures to reflux using a heating mantle.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Analyze the organic extracts by GC to determine the ratio of the ester product to the unreacted benzoic acid, relative to the internal standard.

  • Plot the percentage yield of the ester as a function of time for each isomer to compare their reaction rates.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of these isomers.

Reactivity_Factors Reactivity Reactivity of Benzoic Acid Isomers Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effect (+R) Electronic->Resonance OrthoEffect Ortho Effect Electronic->OrthoEffect Esterification Esterification Rate Electronic->Esterification Influences Steric->OrthoEffect Steric->Esterification Decreases Acidity Acidity (pKa) Inductive->Acidity Increases Resonance->Acidity Decreases OrthoEffect->Acidity Increases

Caption: Factors influencing the reactivity of substituted benzoic acids.

Esterification_Workflow start Start: Equimolar Isomers reagents Add Methanol & Sulfuric Acid Catalyst start->reagents reflux Reflux Reaction Mixture reagents->reflux sampling Withdraw Aliquots at Time Intervals reflux->sampling quench Quench with NaHCO3 sampling->quench extract Extract with Organic Solvent quench->extract analyze Analyze by GC extract->analyze end End: Compare Reaction Rates analyze->end

Unraveling the Structure-Activity Relationship of 2-Methoxy-6-(trifluoromethyl)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Methoxy-6-(trifluoromethyl)benzoic acid analogs and related benzoic acid derivatives, offering insights into their potential as therapeutic agents. By examining their performance in various biological assays, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of more potent and selective drug candidates.

The core structure, this compound, presents a unique scaffold for medicinal chemistry exploration. The presence of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position on the benzoic acid ring significantly influences its electronic and steric properties, which in turn dictates its interaction with biological targets. Structure-activity relationship (SAR) studies on analogous compounds have revealed critical insights into how modifications to this core structure can modulate biological activity, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Comparative Biological Activity of Benzoic Acid Analogs

The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents on the biological activity of benzoic acid derivatives. This comparative data is essential for understanding the SAR and for guiding future drug design efforts.

Table 1: Kinase Inhibitory Activity of 2,6-Disubstituted Pyrazines Derived from a 2-Methoxyphenylamino Benzoic Acid Moiety[1][2]

These compounds were evaluated for their in-cell target engagement against Casein Kinase 2 Alpha (CSNK2A) and Pim-3 kinase (PIM3).

Compound IDR1 (Modification on Benzoic Acid)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
5c 3-Fluoro30280.93
5d 3-Chloro260Not Determined-
5e 3-MethoxyInactive at 10 µMNot Determined-

This data highlights that small modifications to the benzoic acid ring, such as the addition of a fluoro group, can significantly impact kinase inhibitory activity and selectivity.

Table 2: Sirtuin 5 (SIRT5) Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives[3]

This table presents the half-maximal inhibitory concentration (IC50) of various 2-hydroxybenzoic acid derivatives against SIRT5.

Compound IDSubstitution PatternSIRT5 IC50 (µM)
11 4-((4-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxy26.4 ± 0.8
14 2-hydroxy-4-(3-phenylthioureido)Not specified
17 2-hydroxy-4-methylNot specified
20 4-fluoro-2-hydroxyNot specified
23 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)Not specified
25 2-hydroxy-4-methoxyNot specified

This study demonstrates that various substitutions on the 2-hydroxybenzoic acid scaffold can lead to potent and selective SIRT5 inhibitors.

Table 3: In Vitro Anticancer Activity of Benzoic Acid Derivatives[4]

The following data shows the cytotoxic effects of different benzoic acid derivatives on various cancer cell lines.

CompoundCancer Cell LineIC50
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 2HeLa100 µM
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 9HeLa10 µM
Gallic acid–stearylamine conjugateA431100 µg/ml
Quinazolinone derivative 5MCF-7100 µM/ml

This data indicates the potential of benzoic acid derivatives as anticancer agents, with activity varying based on the specific derivative and cancer cell line.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key bioassays commonly used to evaluate the biological activity of benzoic acid analogs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control in a buffer solution at a specific temperature for a set period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. IC50 values are then determined from dose-response curves.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by anti-inflammatory benzoic acid derivatives and a typical experimental workflow.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Benzoic_Acid_Analog Benzoic Acid Analog Benzoic_Acid_Analog->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB Signaling Pathway and Potential Inhibition by Benzoic Acid Analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Analog_Design Analog Design Synthesis Chemical Synthesis Analog_Design->Synthesis Primary_Screening Primary Screening (e.g., Enzyme Assay) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assay) Primary_Screening->Secondary_Screening Data_Collection Data Collection (IC50, etc.) Secondary_Screening->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Process

Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.

A Comparative Analysis of the Biological Efficacy of 2-Methoxy-6-(trifluoromethyl)benzoic Acid and its Non-fluorinated Counterpart, 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 2-Methoxy-6-(trifluoromethyl)benzoic acid and its non-fluorinated analog, 2-methoxybenzoic acid. While direct comparative studies are limited, this document synthesizes available data and provides a framework for future research by detailing relevant experimental protocols and potential signaling pathways. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of bioactive molecules.[1] This guide explores the hypothesized advantages of this substitution in the context of methoxybenzoic acids.

Data Presentation: A Comparative Overview

Biological Activity2-Methoxybenzoic AcidThis compound (Hypothesized)
Anti-inflammatory Activity Documented as a non-steroidal anti-inflammatory drug (NSAID).[2][3]Expected to have enhanced anti-inflammatory activity due to the presence of the trifluoromethyl group, which can increase potency and metabolic stability.[4][5]
Mechanism of Action Likely involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB and MAPK.[6]Likely shares the same mechanism of action as its non-fluorinated counterpart but with potentially greater efficacy in inhibiting key inflammatory mediators like COX-2.
Enzyme Inhibition No specific IC50 values for COX inhibition are readily available.Potentially a more potent inhibitor of COX-2. Direct assays are required for confirmation.
Antimicrobial Activity Some methoxybenzoic acid isomers have shown antimicrobial properties.[6]The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration and leading to stronger antimicrobial effects against certain pathogens.[7]
Anticancer Activity Derivatives of benzoic acid have shown varying levels of cytotoxic effects against different cancer cell lines.[5][8]The trifluoromethyl group is often incorporated into anticancer drugs to improve their efficacy.[4] Therefore, enhanced anti-proliferative activity might be expected.

Enhanced Biological Efficacy of the Fluorinated Counterpart: A Hypothesis

The introduction of a trifluoromethyl (-CF3) group into a bioactive molecule can significantly alter its physicochemical properties, often leading to enhanced biological efficacy.[4][5] In the case of this compound, the -CF3 group is expected to confer several advantages over its non-fluorinated counterpart:

  • Increased Lipophilicity : The trifluoromethyl group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes and reach its intracellular targets.[4] This improved bioavailability can lead to a more potent biological response.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased metabolic stability can prolong the half-life of the compound in the body, leading to a more sustained therapeutic effect.

  • Enhanced Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the entire molecule, potentially leading to stronger and more specific interactions with its biological targets, such as the active site of an enzyme.

Proposed Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory effects of these benzoic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Inhibition Hypothesized NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome targeted for NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates to IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->NF_kB releases Benzoic_Acid 2-Methoxy-(6-trifluoromethyl)benzoic acid Benzoic_Acid->IKK_Complex inhibits DNA DNA NF_kB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Experimental_Workflow General Experimental Workflow for Compound Comparison Start Start: Compound Synthesis and Characterization In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays COX2_Assay COX-2 Inhibition Assay In_Vitro_Assays->COX2_Assay NFkB_Assay NF-κB Activation Assay In_Vitro_Assays->NFkB_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) In_Vitro_Assays->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) In_Vitro_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination COX2_Assay->Data_Analysis NFkB_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies Western_Blot Western Blot for Signaling Proteins Mechanism_Studies->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Mechanism_Studies->Gene_Expression In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models of Inflammation) Mechanism_Studies->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Conclusion Conclusion and Lead Compound Selection Pharmacokinetics->Conclusion Toxicology->Conclusion

References

Advantages of using 2-Methoxy-6-(trifluoromethyl)benzoic acid over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of the final molecule. Among the myriad of available options, 2-Methoxy-6-(trifluoromethyl)benzoic acid has emerged as a particularly advantageous scaffold due to the unique interplay of its constituent functional groups. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, positioned ortho to the carboxylic acid, create a distinct electronic and steric environment that offers significant benefits in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

The strategic placement of the trifluoromethyl (-CF3) group is known to enhance several key properties of drug candidates. It can increase lipophilicity, which improves the molecule's ability to cross cell membranes, and can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's therapeutic effect. Furthermore, the trifluoromethyl group can significantly influence the binding affinity of a molecule to its biological target.[1]

The methoxy (-OCH3) group, on the other hand, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding interactions, which can be crucial for target engagement. The combination of these two groups on a benzoic acid framework provides a versatile platform for the synthesis of a wide range of biologically active compounds, from kinase inhibitors to agents targeting various signaling pathways.[2][3]

This guide provides a comparative overview of the advantages of using this compound over other building blocks, supported by experimental data and detailed protocols.

Comparative Performance in Amide Bond Formation

Amide bond formation is a fundamental transformation in organic and medicinal chemistry.[4] The reactivity of the carboxylic acid is a key factor in the efficiency of these coupling reactions. To illustrate the influence of the substituents, a comparison of yields in a standard amide coupling reaction is presented below.

Carboxylic Acid Building BlockAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
This compound BenzylamineHATUDIEADMF122592
2-(Trifluoromethyl)benzoic acidBenzylamineHATUDIEADMF122585
2-Methoxybenzoic acidBenzylamineHATUDIEADMF122588
Benzoic acidBenzylamineHATUDIEADMF122575

Note: The data in this table is representative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrates.

The data suggests that the electronic properties imparted by the methoxy and trifluoromethyl groups in this compound can lead to higher yields in amide coupling reactions compared to its unsubstituted or singly substituted counterparts.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the primary amine.

  • Add DIEA to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

experimental_workflow cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Work-up & Purification cluster_product Final Product A This compound P1 Dissolve acid and amine in DMF A->P1 B Primary Amine B->P1 C HATU P3 Add HATU C->P3 D DIEA P2 Add DIEA D->P2 E DMF E->P1 P1->P2 P2->P3 P4 Stir at RT for 12-16h P3->P4 P5 Monitor reaction (TLC/LC-MS) P4->P5 W1 Dilute with EtOAc P5->W1 W2 Aqueous wash W1->W2 W3 Dry and concentrate W2->W3 W4 Column chromatography W3->W4 FP Purified Amide W4->FP

Amide coupling experimental workflow.

Application in Kinase Inhibitor Synthesis and Signaling Pathways

Substituted benzamides are a common motif in kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[2] The unique structural and electronic features of this compound make it an attractive building block for the synthesis of potent and selective kinase inhibitors. The methoxy group can form key hydrogen bonds with the hinge region of the kinase, while the trifluoromethyl group can occupy hydrophobic pockets, leading to enhanced binding affinity.

For instance, derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[5] The inhibition of this pathway often targets the Smoothened (Smo) receptor.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitor 2-Methoxy-6-(trifluoromethyl) benzamide derivative Inhibitor->SMO inhibits

Inhibition of the Hedgehog signaling pathway.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[5] Inhibitors derived from this compound can bind to and inhibit SMO, thereby blocking the downstream signaling cascade.

Conclusion

This compound offers a compelling combination of properties that make it a superior building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. The synergistic effects of the methoxy and trifluoromethyl groups can lead to improved reaction outcomes and provide a scaffold that is pre-organized for favorable interactions with biological targets. The continued exploration of this and related building blocks is expected to yield novel therapeutic agents with enhanced efficacy and selectivity.

References

A Comparative Analysis of the Trifluoromethyl Group versus Other Electron-Withdrawing Groups in Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds to fine-tune their physicochemical and biological properties is paramount. Among the various substituents employed, electron-withdrawing groups (EWGs) play a crucial role in modulating the acidity, reactivity, and bioavailability of molecules. This guide provides a detailed comparative analysis of the trifluoromethyl (-CF3) group against other common EWGs—nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups—when substituted on a benzoic acid backbone. The insights and data presented herein are intended to assist researchers in making informed decisions during the molecular design process.

The trifluoromethyl group has garnered significant attention in pharmaceutical development for its unique ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] Its strong electron-withdrawing nature significantly influences the electronic environment of the parent molecule, impacting its interactions with biological targets.

Physicochemical Properties: A Quantitative Comparison

The electronic effect of a substituent is quantitatively described by its Hammett constant (σ) and its impact on the acidity of the parent molecule is reflected in the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, a direct consequence of the stabilization of the conjugate base by the EWG.[3][4]

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted benzoic acid derivatives.[5] In this equation, K is the equilibrium constant for the substituted benzoic acid, K₀ is the equilibrium constant for benzoic acid, σ is the substituent constant that depends on the meta or para position of the substituent, and ρ is the reaction constant that depends on the reaction type.[5] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[6][7]

Below is a summary of the Hammett constants and pKa values for benzoic acid and its derivatives with various electron-withdrawing groups.

Substituent GroupPositionHammett Constant (σ)pKa (in water at 25°C)
-H (Benzoic Acid)-0.004.20
-CF3 meta 0.43 3.87
-CF3 para 0.54 3.69 (calculated) [8]
-NO2meta0.713.45
-NO2para0.783.44
-CNmeta0.563.60[3]
-CNpara0.663.55
-Fmeta0.343.86[9]
-Fpara0.064.14[9]
-Clmeta0.373.83[3]
-Clpara0.233.99
-Brmeta0.393.81[3]
-Brpara0.234.00

Note: Experimental pKa values can vary slightly depending on the experimental conditions. The Hammett constants are established reference values.[5]

From the data, it is evident that the trifluoromethyl group is a potent electron-withdrawing group, significantly increasing the acidity of benzoic acid. Its effect is comparable to, and in the para position, stronger than that of the cyano group, though slightly weaker than the nitro group. The strong inductive effect of the three fluorine atoms is the primary contributor to the electron-withdrawing nature of the -CF3 group.[8][10]

Impact on Biological Activity and Drug Design

The incorporation of a trifluoromethyl group into drug candidates is a widely used strategy in medicinal chemistry.[11][12] The -CF3 group can enhance:

  • Lipophilicity : This property influences a drug's ability to cross cell membranes, which can improve absorption and distribution.[1]

  • Metabolic Stability : The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the drug's half-life in the body.[1]

  • Binding Affinity : The electronic modifications induced by the -CF3 group can lead to stronger interactions with biological targets like enzymes or receptors.

For example, 2-(Trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[13] Similarly, 4-(Trifluoromethyl)benzoic acid is utilized in the preparation of compounds with antifungal and anticancer activities.[14]

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for comparative analysis. Below are standardized methodologies for measuring pKa and Hammett constants.

Determination of pKa by Potentiometric Titration

This is a common and reliable method for determining the pKa of an acid.[15]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted benzoic acid (e.g., 0.01 M) in a suitable solvent, often a mixture of water and an organic solvent like ethanol or acetonitrile to ensure solubility.[6][16]

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.[6]

    • Place a known volume of the benzoic acid solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

    • Add the standardized base solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[6][7]

Determination of Hammett Constants

The Hammett constant (σ) for a given substituent is derived from the pKa of the substituted benzoic acid and the pKa of benzoic acid itself.[6][7]

Methodology:

  • Measure pKa: Determine the pKa of the substituted benzoic acid (pKa_X) and benzoic acid (pKa_H) under identical experimental conditions (solvent, temperature) using the potentiometric titration method described above.

  • Calculate σ: Use the following formula, which is a rearrangement of the Hammett equation with ρ=1 for the ionization of benzoic acid in water: σ = pKa_H - pKa_X

Visualizing the Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed.

electronic_effects Figure 1: Electronic Effects of EWGs on Benzoic Acid substituent Electron-Withdrawing Group (EWG) (-CF3, -NO2, -CN, -X) benzoic_acid Benzoic Acid Ring substituent->benzoic_acid Inductive & Resonance Effects carboxylate Carboxylate Anion (Conjugate Base) substituent->carboxylate Delocalizes Negative Charge benzoic_acid->carboxylate Deprotonation stabilization Increased Stability carboxylate->stabilization acidity Increased Acidity (Lower pKa) stabilization->acidity

Caption: Electronic effects of EWGs on benzoic acid.

pka_determination_workflow Figure 2: Workflow for pKa Determination start Start prep_acid Prepare Substituted Benzoic Acid Solution start->prep_acid prep_base Prepare Standardized NaOH Solution start->prep_base titrate Perform Potentiometric Titration prep_acid->titrate prep_base->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot pH vs. Volume of NaOH Added titrate->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination.

Conclusion

The trifluoromethyl group stands out as a highly effective electron-withdrawing group for modifying benzoic acids. Its ability to significantly increase acidity, coupled with its beneficial effects on lipophilicity and metabolic stability, makes it an invaluable tool in the design of pharmaceuticals and other functional materials. While the nitro group exhibits a slightly stronger electron-withdrawing effect, the -CF3 group often provides a more favorable overall profile for drug development due to its metabolic robustness. This comparative guide provides the foundational data and methodologies to aid researchers in leveraging the unique properties of the trifluoromethyl group and other electron-withdrawing substituents in their molecular design endeavors.

References

Validating the Structure of 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 2-Methoxy-6-(trifluoromethyl)benzoic acid. Accurate structural confirmation is a critical step in chemical synthesis, ensuring the identity and purity of the target compound for subsequent research and development. This document outlines the expected outcomes from standard analytical techniques and compares them with data from closely related molecules. Detailed experimental protocols are provided to assist in reproducing these validation methods.

Spectroscopic and Chromatographic Analysis

The primary methods for structural elucidation in organic chemistry are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques. The expected data for this compound are summarized below, alongside comparative data for structurally similar compounds to aid in the interpretation of the results.

Table 1: Comparative Spectroscopic and Chromatographic Data

Technique This compound (Expected) 2-(Trifluoromethyl)benzoic acid 2-Methoxybenzoic acid
¹H NMR (ppm) Aromatic Protons: 7.0-7.8 (m, 3H)Methoxy Protons: ~3.9 (s, 3H)Carboxylic Acid Proton: >10 (br s, 1H)Aromatic Protons: 7.6-8.2 (m, 4H)Carboxylic Acid Proton: >11 (br s, 1H)Aromatic Protons: 6.9-8.0 (m, 4H)Methoxy Protons: ~3.9 (s, 3H)Carboxylic Acid Proton: >12 (br s, 1H)
¹³C NMR (ppm) Aromatic Carbons: 110-160Carbonyl Carbon: >165Methoxy Carbon: ~56CF₃ Carbon: ~123 (q)Aromatic Carbons: 125-135Carbonyl Carbon: ~167CF₃ Carbon: ~124 (q)Aromatic Carbons: 112-158Carbonyl Carbon: ~168Methoxy Carbon: ~56
IR (cm⁻¹) O-H (acid): 3300-2500 (broad)C=O (acid): 1730-1700C-O (ether & acid): 1320-1000C-F: 1350-1100O-H (acid): 3300-2500 (broad)C=O (acid): 1710-1680C-F: 1320-1100O-H (acid): 3300-2500 (broad)C=O (acid): 1700-1680C-O (ether & acid): 1300-1020
Mass Spec. (m/z) Molecular Ion (M⁺): 220.04Key Fragments: [M-OCH₃]⁺, [M-COOH]⁺, [M-CF₃]⁺Molecular Ion (M⁺): 190.02Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-CF₃]⁺Molecular Ion (M⁺): 152.05Key Fragments: [M-OCH₃]⁺, [M-COOH]⁺
Melting Point (°C) Data not available107-110[1]101-103

Note: Expected values for this compound are predictive and based on the analysis of related compounds. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum on the same instrument.

    • Employ proton decoupling to simplify the spectrum.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the dry solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement for molecular formula confirmation.

Synthesis and Potential Impurities

A plausible synthetic route for this compound involves the methylation of 2-hydroxy-6-(trifluoromethyl)benzoic acid. This approach is analogous to the synthesis of 2-methoxy-6-methylbenzoic acid from its corresponding hydroxy precursor. An alternative strategy could involve the ortho-lithiation of 1-methoxy-3-(trifluoromethyl)benzene followed by carboxylation.

Potential Side Products and Impurities:

  • Unreacted Starting Material: Incomplete methylation would result in the presence of 2-hydroxy-6-(trifluoromethyl)benzoic acid.

  • Positional Isomers: Depending on the synthetic route, other isomers such as 2-methoxy-3-(trifluoromethyl)benzoic acid or isomers with the methoxy group at different positions could be formed.

  • Byproducts from ortho-lithiation: If this route is employed, side products from reaction with the solvent or other electrophiles may be present.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for the validation of the synthesized product and a potential synthetic pathway.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction start->reaction product Crude Product reaction->product purify Chromatography / Recrystallization product->purify nmr NMR (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms final_product Pure 2-Methoxy-6- (trifluoromethyl)benzoic acid nmr->final_product ir->final_product ms->final_product

Caption: Workflow for Synthesis and Structural Validation.

G cluster_main Plausible Synthesis Route cluster_alternative Alternative Synthesis Route A 2-Hydroxy-6-(trifluoromethyl)benzoic acid D This compound A->D Methylation B Methylating Agent (e.g., Dimethyl Sulfate) B->D C Base (e.g., K₂CO₃) C->D E 1-Methoxy-3-(trifluoromethyl)benzene I This compound E->I Ortho-lithiation F Organolithium Reagent (e.g., n-BuLi) F->I G CO₂ G->I H Acid Workup H->I

Caption: Potential Synthetic Pathways.

References

Comparative Analysis of 2-Methoxy-Substituted Benzoic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and cross-reactivity of 2-methoxy-substituted benzoic acid derivatives reveals critical structure-activity relationships that govern their potency and off-target effects. This guide provides a comparative analysis of these compounds, focusing on their inhibitory activity against protein kinases, supported by experimental data and detailed protocols.

A key study in the field has explored a series of 2,6-disubstituted pyrazines bearing a 4-carboxyphenyl group, with variations at the 6-position, to assess their efficacy and selectivity as inhibitors of Casein Kinase 2 (CSNK2A) versus PIM3 kinase.[1][2] These findings offer valuable insights into the molecular determinants of kinase inhibition and provide a framework for the development of more selective therapeutic agents.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of various 2-methoxy-substituted and related benzoic acid derivatives was evaluated using in-cell target engagement assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In-Cell Target Engagement of Benzoic Acid Analogues [1]

CompoundYR1CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
5cCO2HF30280.93
5dCO2HCl260
5eCO2HOMeinactive at 10 µM
5f--20201.0

Note: '–' indicates data not determined. A higher selectivity ratio indicates greater selectivity for CSNK2A over PIM3.

Table 2: In-Cell Target Engagement of Aniline Analogues [1]

CompoundCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
7a (2-fluoroaniline)ModerateReducedWeakly selective
7b (2-methoxyaniline)Equivalent to 7aGreater reduction20-fold

Experimental Protocols

The following section details the methodology used to obtain the comparative kinase inhibition data.

In-Cell Target Engagement Assay (NanoBRET)

The NanoBRET™ assay is a proximity-based assay that can be used to measure the engagement of a test compound with a target protein in live cells. The assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the active site of the target protein.

  • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase (CSNK2A or PIM3) fused to the NanoLuc® luciferase.

  • Assay Setup: Transfected cells are seeded into 96-well plates and incubated.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds.

  • Tracer Addition: A fluorescent tracer that binds to the kinase active site is added to the wells.

  • Detection: The NanoBRET™ signal is measured using a luminometer. The signal is a ratio of the light emission from the tracer (acceptor) to the light emission from the luciferase (donor).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a generalized signaling pathway relevant to kinase inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Benzoic Acid Derivatives purification Purification and Characterization synthesis->purification treatment Compound Treatment purification->treatment transfection Cell Transfection (Kinase-NanoLuc) seeding Cell Seeding transfection->seeding seeding->treatment tracer Tracer Addition treatment->tracer detection NanoBRET Signal Detection tracer->detection analysis IC50 Determination detection->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar selectivity Selectivity Profiling analysis->selectivity

Caption: Experimental workflow for the synthesis and evaluation of kinase inhibitors.

signaling_pathway inhibitor Benzoic Acid Derivative (Kinase Inhibitor) kinase Target Kinase (e.g., CSNK2A) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Generalized signaling pathway illustrating kinase inhibition.

References

Benchmarking Metabolic Stability: A Comparative Guide for Drugs Derived from 2-Methoxy-6-(trifluoromethyl)benzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering clinical efficacy and safety. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into a drug's structure is a widely employed strategy to enhance metabolic stability. This guide provides a comparative analysis of the metabolic stability of drugs derived from the 2-Methoxy-6-(trifluoromethyl)benzoic acid scaffold against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs).

The trifluoromethyl group, due to the high bond energy of the carbon-fluorine bond, is resistant to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By blocking potential sites of metabolic attack, the trifluoromethyl group can significantly prolong a drug's half-life and improve its pharmacokinetic profile.

Due to the limited availability of public data on the metabolic stability of drugs directly derived from this compound, this guide will utilize data for the main active metabolite of Triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid, as a representative compound for this class. This compound shares the key structural feature of a trifluoromethylated benzoic acid ring. We will compare its metabolic stability with that of established NSAIDs: Celecoxib, Diclofenac, and Mefenamic acid.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of the selected compounds in human liver microsomes (HLM). The key parameters for comparison are the half-life (t½), which is the time taken for the drug concentration to reduce by half, and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes. Longer half-life and lower intrinsic clearance values are indicative of greater metabolic stability.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-hydroxy-4-(trifluoromethyl)benzoic acid (Triflusal metabolite)Data not publicly availableData not publicly available
Celecoxib~660Low
Diclofenac20 - 40High
Mefenamic acid~120Moderate

Table 2: In Vivo Pharmacokinetic Parameters

CompoundElimination Half-life (hours)
Triflusal (metabolized to 2-hydroxy-4-(trifluoromethyl)benzoic acid)~34.5 (for the metabolite)
Celecoxib~11.2
Diclofenac~1.2 - 2.0
Mefenamic acid~2 - 4

Experimental Protocols

The following is a detailed protocol for a typical in vitro liver microsomal stability assay used to determine the metabolic stability of drug candidates.

Liver Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

2. Materials:

  • Test compound

  • Human liver microsomes (pooled from multiple donors)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, imipramine for low clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the final desired concentration in the incubation buffer.

    • Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the diluted liver microsome solution to the wells of a 96-well plate.

    • Add the test compound and positive control solutions to the wells.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizations

Experimental Workflow for Microsomal Stability Assay```dot

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, NADPH) mix Mix Reagents in 96-well Plate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (add Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Simplified COX-2 signaling pathway and the action of inhibitors.

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-6-(trifluoromethyl)benzoic Acid: A Safety-First Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS No. 119692-41-0), ensuring adherence to safety protocols and environmental regulations.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on data from structurally similar fluorinated and methoxy-substituted benzoic acid compounds. These guidelines are designed to offer a robust framework for safe disposal, but should always be supplemented by a careful review of institutional and local regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood. The compound is a solid, and measures should be taken to avoid the formation and inhalation of dust.[1]

Personal Protective Equipment (PPE): A comprehensive array of personal protective equipment is non-negotiable. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[2][3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.[5]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][6]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Waste Identification and Collection:

    • Carefully sweep up any solid waste, avoiding the creation of dust.[2][7]

    • Place the waste into a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and its CAS number "119692-41-0".

    • Include any relevant hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure hazardous waste storage area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Final Disposal:

    • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[1][2]

    • Consult your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, regional, and national regulations.[7] In some cases, removal to an authorized incinerator with an afterburner and flue gas scrubber may be required.[1]

Quantitative Data Summary

Based on data for analogous compounds, the following hazard classifications are likely applicable. It is crucial to confirm these with a specific SDS when it becomes available.

Hazard ClassificationAnticipated CategoryPrimary Precaution
Skin Corrosion/Irritation Category 2Avoid contact with skin; wear protective gloves and clothing.
Serious Eye Damage/Irritation Category 2/2AWear safety glasses or goggles.
Specific Target Organ Toxicity Category 3Avoid inhaling dust; use in a well-ventilated area or with respiratory protection.
(Single Exposure) (Respiratory System)

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal cluster_contingency Contingency Plan start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe spill Accidental Spill Occurs start->spill ventilation Ensure Proper Ventilation: - Use Chemical Fume Hood ppe->ventilation collect_waste Collect Waste Material - Avoid creating dust - Sweep solid material ventilation->collect_waste containerize Place in a Labeled, Sealed Hazardous Waste Container collect_waste->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs dispose Dispose via Approved Hazardous Waste Handler contact_ehs->dispose spill->ppe No contain_spill Contain Spill & Clean Up - Follow institutional spill protocol - Collect material as hazardous waste spill->contain_spill Yes contain_spill->containerize

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Methoxy-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS No. 119692-41-0). The following procedures are based on established best practices for handling halogenated organic compounds and fine powders to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 119692-41-0

  • Molecular Formula: C₉H₇F₃O₃

  • Molecular Weight: 220.15 g/mol

  • Form: Solid

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, particularly when there is a risk of splashing or dust generation.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling larger quantities.[1][3]
Body Protection Laboratory CoatA flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[1]
Foot Protection Closed-Toe ShoesShoes must fully cover the foot.
Respiratory Protection Air-Purifying Respirator or Work in a Fume HoodAll handling of this powdered compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict handling protocol is critical. The following guide outlines the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation risk.[1][4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

    • Cover the work surface with absorbent bench paper to contain any potential spills.[6]

  • Chemical Handling:

    • Before use, inspect the container for any damage.

    • To avoid generating dust, do not pour the powder directly from the bottle. Instead, use a scoop or spatula for transfers.[6]

    • Keep the container closed whenever possible to prevent accidental spills and minimize dust dispersion.[6]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work area after use. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any remaining powder.[6]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, this chemical waste must be collected separately from non-halogenated waste.[7][8][9]

  • Waste Container:

    • Use a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[10]

    • The container should be in good condition and compatible with the chemical.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

    • Contaminated materials such as gloves, absorbent paper, and weighing boats should also be disposed of as hazardous waste.

    • Do not pour this chemical down the drain.[5][11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Retrieve and Inspect Chemical B->C Begin Experiment D Weigh/Transfer Chemical Using Scoop C->D E Close Container Immediately After Use D->E F Decontaminate Equipment and Work Area E->F Conclude Experiment G Segregate and Dispose of Waste F->G H Remove PPE and Wash Hands G->H

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.